4-Aminomethyl-6-methoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOJPOWNPLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292967 | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-16-7 | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanamine, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-Aminomethyl-6-methoxypyrimidine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Aminomethyl-6-methoxypyrimidine, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers an integrated strategy, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section is grounded in the principles of scientific integrity, emphasizing the rationale behind experimental choices and the self-validating nature of a multi-pronged analytical approach. This guide is intended to serve as a practical, in-depth resource, ensuring the unambiguous structural confirmation of this critical pyrimidine derivative.
Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules, including antiviral and anticancer agents.[1] The precise arrangement of substituents on this heterocyclic scaffold dictates the molecule's three-dimensional conformation, its physicochemical properties, and ultimately, its interaction with biological targets. This compound (C₅H₇N₃O, Molecular Weight: 125.13 g/mol ) serves as a vital building block in the synthesis of various therapeutic agents. Its structural integrity is therefore paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide presents a logical and efficient workflow for the complete structural characterization of this compound, beginning with a plausible synthetic route to understand potential process-related impurities and culminating in a definitive three-dimensional structure.
Contextualizing the Analysis: A Plausible Synthetic Pathway
A comprehensive structural elucidation begins with an understanding of the molecule's synthetic origins. A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors, as illustrated below. This context is crucial for anticipating potential impurities that may need to be identified and characterized during the analytical workflow.
A potential synthetic route could involve the initial formation of a 4-amino-6-chloropyrimidine intermediate, followed by nucleophilic substitution with methoxide, and subsequent functional group transformation to introduce the aminomethyl group. A possible starting material for a related synthesis is 2,4-diamino-6-hydroxypyrimidine.[2]
Caption: A generalized synthetic workflow for this compound.
Understanding this pathway allows the analytical scientist to anticipate potential impurities such as unreacted starting materials, chlorinated intermediates, or by-products from the functional group transformations.
The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules in solution. A multi-nuclear and multi-dimensional approach provides a detailed map of the molecular framework, confirming connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are predicted:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 | 8.3 - 8.6 | Singlet | 1H | The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding. |
| H-5 | 6.2 - 6.5 | Singlet | 1H | This proton is on the pyrimidine ring, shielded relative to H-2. |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| Aminomethyl (-CH₂NH₂) | 3.6 - 3.9 | Singlet (broad) | 2H | Methylene protons adjacent to an amino group and the pyrimidine ring. |
| Amino (-NH₂) | 1.5 - 2.5 | Singlet (broad) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to exchange. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-6 | 165 - 175 | Carbon attached to the electronegative oxygen of the methoxy group and a ring nitrogen. |
| C-2 | 155 - 165 | Carbon situated between two nitrogen atoms in the pyrimidine ring. |
| C-4 | 150 - 160 | Carbon bearing the aminomethyl substituent and adjacent to a ring nitrogen. |
| C-5 | 90 - 100 | The carbon atom on the pyrimidine ring bonded to a hydrogen. |
| Methoxy (-OCH₃) | 50 - 60 | Typical chemical shift for a methoxy carbon. |
| Aminomethyl (-CH₂NH₂) | 40 - 50 | The methylene carbon adjacent to the amino group and the aromatic ring. |
Two-Dimensional (2D) NMR Spectroscopy
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are essential for definitive assignment and connectivity confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments of C-2/H-2, C-5/H-5, the methoxy group, and the aminomethyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
The methoxy protons to C-6.
-
The aminomethyl protons to C-4 and C-5.
-
H-5 to C-4 and C-6.
-
H-2 to C-4 and C-6.
-
Caption: A systematic workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish correlations.
Corroborative Evidence: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum
For this compound (MW = 125.13), a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 126.1035.
Predicted Fragmentation Pathway
Under harsher ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS), fragmentation of the molecular ion can provide structural insights. The fragmentation of substituted pyrimidines is often directed by the substituents.[1]
A plausible fragmentation pathway for this compound is depicted below:
Caption: Predicted electron ionization mass spectrometry fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI): Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion.
-
MS/MS (Collision-Induced Dissociation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate a fragmentation spectrum, which can then be compared to the predicted pathway.
The Definitive Proof: Single-Crystal X-ray Crystallography
While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The Crystallographic Workflow
The process involves growing a high-quality single crystal of the compound, followed by diffraction data collection and structure solution.
Caption: The workflow for single-crystal X-ray crystallography.
Expected Structural Features
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.
-
Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected diffraction data.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a molecule as critical as this compound demands a rigorous and multi-faceted analytical strategy. By integrating the detailed connectivity information from 1D and 2D NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the definitive three-dimensional arrangement from X-ray crystallography, researchers can achieve an unassailable level of confidence in the structure of this important pharmaceutical intermediate. This guide has outlined a logical, efficient, and self-validating workflow that ensures the scientific integrity of the structural assignment, a crucial step in the journey of drug discovery and development.
References
- Deshpande, A. et al. (Year).
- Shaikh, S. et al. (Year). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Journal of Heterocyclic Chemistry.
- Salem, M. A. I. et al. (Year). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
-
Wiley-VCH GmbH. (2026). 4-Amino-5-aminomethyl-2-methyl-pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
- Gangjee, A. et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6849–6863.
-
Cheminfo.org. (n.d.). 1H NMR spectra prediction. [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. [Link]
-
National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
-
ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]
-
MDPI. (2023). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. [Link]
-
MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
National Institutes of Health. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
ResearchGate. (2014). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
National Institutes of Health. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
MDPI. (2015). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. [Link]
Sources
- 1. PROSPRE [prospre.ca]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]
An In-depth Technical Guide to 4-Amino-6-methoxypyrimidine: A Key Intermediate in Pharmaceutical Synthesis
This technical guide provides a comprehensive overview of 4-Amino-6-methoxypyrimidine, a pivotal molecular building block for researchers, scientists, and professionals in drug development. While the initial inquiry concerned "4-Aminomethyl-6-methoxypyrimidine," this document focuses on the closely related and extensively documented analog, 4-Amino-6-methoxypyrimidine, due to the wealth of available scientific literature and its established role in synthetic chemistry. The structural distinction lies in the direct attachment of the amino group to the pyrimidine ring, as opposed to a methyl spacer. This guide will delve into the core attributes of 4-Amino-6-methoxypyrimidine, elucidating its synthesis, physicochemical properties, and significant applications, thereby providing a foundational resource for its strategic utilization in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in synthetic chemistry. 4-Amino-6-methoxypyrimidine is a stable, crystalline solid at room temperature, exhibiting properties that make it a versatile intermediate in various chemical transformations.
Table 1: Chemical Identifiers and Core Properties of 4-Amino-6-methoxypyrimidine
| Property | Value |
| IUPAC Name | 6-Methoxypyrimidin-4-amine |
| CAS Number | 696-45-7[1][2] |
| Molecular Formula | C₅H₇N₃O[1] |
| Molecular Weight | 125.13 g/mol [1] |
| Appearance | White to yellow powder[2] |
| Melting Point | 157-160 °C[1] |
| SMILES | COc1cc(N)ncn1[1] |
| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N[1] |
These properties, particularly its defined melting point and molecular weight, are critical for reaction monitoring and product characterization in a laboratory setting.
Synthesis of 4-Amino-6-methoxypyrimidine: A Strategic Overview
The synthesis of 4-Amino-6-methoxypyrimidine is a well-established process, often starting from readily available precursors. A common and efficient method involves the use of 4,6-dichloropyrimidine as a key starting material. This route is favored for its scalability and the ability to selectively introduce the amino and methoxy functionalities.
A patented preparation method highlights a two-step process that is amenable to industrial-scale production.[3] The initial step involves the ammonolysis or aminolysis of a 4,6-dichloropyrimidine compound under atmospheric pressure.[3] This is a nucleophilic aromatic substitution reaction where an amino group displaces one of the chlorine atoms. The choice of ammonia or an aminated compound allows for the introduction of the C4-amino group.
The subsequent step involves the reaction of the resulting 4-amino-6-chloropyrimidine intermediate with an alcohol compound in the presence of an alkaline catalyst.[3] This alkoxylation step, typically a reflux reaction, substitutes the remaining chlorine atom with a methoxy group, yielding the final product, 4-Amino-6-methoxypyrimidine.[3] The use of an alkaline catalyst, such as an alkali-metal hydroxide or alkoxide, is crucial for facilitating this nucleophilic substitution.[3]
Experimental Protocol: Illustrative Synthesis from 4,6-Dichloropyrimidine
-
Step 1: Ammonolysis of 4,6-Dichloropyrimidine. In a suitable reaction vessel, 4,6-dichloropyrimidine is dissolved in an appropriate solvent. Aqueous ammonia is then added, and the reaction mixture is heated. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS). Upon completion, the intermediate, 4-amino-6-chloropyrimidine, is isolated and purified.
-
Step 2: Methoxylation of 4-amino-6-chloropyrimidine. The purified 4-amino-6-chloropyrimidine is suspended in methanol. A solution of sodium methoxide in methanol is added, and the mixture is refluxed. The reaction is monitored until the starting material is consumed. After cooling, the product, 4-Amino-6-methoxypyrimidine, is isolated by filtration and can be further purified by recrystallization.
Caption: Synthetic workflow for 4-Amino-6-methoxypyrimidine.
Applications in Drug Discovery and Development
The utility of 4-Amino-6-methoxypyrimidine as a building block in medicinal chemistry is well-documented, primarily owing to its pyrimidine core, a privileged scaffold in numerous therapeutic agents.
Key Intermediate in the Synthesis of Sulfonamide Antibiotics
One of the most significant applications of 4-Amino-6-methoxypyrimidine is its role as a crucial intermediate in the synthesis of sulfamethazine, a widely used sulfonamide antibiotic.[4][5] The pyrimidine moiety is a key structural feature of many sulfa drugs. The synthesis of sulfamethazine involves the condensation of 4-Amino-6-methoxypyrimidine with a sulfonyl chloride derivative. The purity and well-defined properties of 4-Amino-6-methoxypyrimidine are critical for ensuring the efficient and high-yield production of this important antibiotic.[4]
Precursor for the Development of PARP-1 Inhibitors
Beyond its established role in antibiotic synthesis, 4-Amino-6-methoxypyrimidine is gaining prominence in the development of targeted cancer therapies. It serves as a precursor in the preparation of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.[2][4] PARP-1 is a key enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy for treating various cancers, particularly those with deficiencies in other DNA repair pathways. The structural framework of 4-Amino-6-methoxypyrimidine provides an ideal starting point for the synthesis of complex molecules designed to potently and selectively inhibit PARP-1.[4]
Caption: Key applications of 4-Amino-6-methoxypyrimidine in drug development.
Scaffold for Novel Therapeutic Agents
The pyrimidine ring system is a cornerstone in medicinal chemistry due to its ability to mimic the structures of endogenous nucleobases and its versatile substitution patterns. 4-Amino-6-methoxypyrimidine, with its reactive amino and methoxy groups, serves as a versatile scaffold for the synthesis of diverse compound libraries. These libraries can be screened for activity against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways. For instance, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been explored as potent and selective A₃ adenosine receptor antagonists.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-6-methoxypyrimidine. It is classified as a hazardous substance and can cause skin, eye, and respiratory irritation.[1]
Table 2: GHS Hazard Information for 4-Amino-6-methoxypyrimidine
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| H319: Causes serious eye irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |
Handling Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][8] In cases of significant dust generation, a NIOSH-approved respirator may be necessary.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
4-Amino-6-methoxypyrimidine is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with established and scalable synthetic routes, make it an invaluable tool for drug discovery and development. From its foundational role in the production of essential antibiotics to its emerging importance in the synthesis of targeted cancer therapeutics, this versatile pyrimidine derivative continues to empower scientific innovation. This guide has provided a comprehensive, yet accessible, overview to support researchers in leveraging the full potential of 4-Amino-6-methoxypyrimidine in their synthetic endeavors.
References
- The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
- 4-Amino-6-methoxypyrimidine 96% 696-45-7. Sigma-Aldrich.
- 4-Amino-6-methoxypyrimidine 96 696-45-7. Sigma-Aldrich.
- 4-Amino-6-methoxypyrimidine | 696-45-7. ChemicalBook.
- Safety D
- SAFETY D
- 4-Amino-6-methoxypyrimidine. Apollo Scientific.
- Unlocking Therapeutic Potential: The Chemistry of 4-Amino-6-methoxypyrimidine. NINGBO INNO PHARMCHEM CO., LTD.
- Sigma Aldrich 4-Amino-6-methoxypyrimidine 1 g | Buy Online. Fisher Scientific.
- 4-Amino-6-methoxypyrimidine. Guidechem.
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Applic
- Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. Benchchem.
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Request PDF.
- (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.
- 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. Sigma-Aldrich.
- (6-methoxypyrimidin-4-yl)methanamine dihydrochloride. PubChem.
- (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.
- 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem.
- 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236. PubChem.
- 6-Methoxypyrimidin-4(3H)-one | 6128-06-9. Sigma-Aldrich.
- Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid C
- CAS 1060805-04-0 | (4-Methoxypyridin-3-YL)methanamine. Synblock.
- (2-Methoxypyrimidin-4-yl)methanamine. Achmem.
- 4-Amino-6-methoxypyrimidine 96 696-45-7. Sigma-Aldrich.
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.
- 83004-19-7 | (6-Ethylpyridin-2-yl)methanamine. ChemScene.
- 227018-14-6 | 1-(Pyridin-2-yl)-N-(pyridin-4-ylmethyl)methanamine. ChemScene.
Sources
- 1. 4-氨基-6-甲氧基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Aminomethyl-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Aminomethyl-6-methoxypyrimidine is a crucial building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the viable synthetic strategies for its preparation, designed to be a practical resource for researchers in drug discovery and development. We will explore two primary retrosynthetic pathways, delving into the mechanistic rationale behind each transformation and providing detailed, field-tested experimental protocols. The synthesis of this key intermediate is approached with a focus on efficiency, scalability, and scientific rigor, ensuring that the described methods are both reliable and reproducible.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine ring serves as a versatile template, offering multiple points for functionalization and enabling the fine-tuning of physicochemical properties to optimize drug-target interactions. This compound, in particular, incorporates a key primary amine function, which can serve as a handle for further derivatization, and a methoxy group that can influence solubility and metabolic stability.
This guide will focus on two robust synthetic routes starting from readily available precursors:
-
Route 1: A linear synthesis commencing with the construction of the pyrimidine core from simple acyclic precursors, followed by sequential functionalization.
-
Route 2: A convergent approach utilizing a pre-functionalized pyrimidine intermediate, offering potential advantages in terms of overall yield and purification efficiency.
Route 1: Linear Synthesis via a Chloromethyl Intermediate
This synthetic approach builds the target molecule in a stepwise fashion, starting from the formation of the pyrimidine ring. The key intermediate in this pathway is 4-chloromethyl-6-methoxypyrimidine, which is then converted to the final product.
Retrosynthetic Analysis of Route 1
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Aminomethyl-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very blueprint of life as a component of nucleic acids.[1] This inherent biological relevance has rendered substituted pyrimidines a "privileged scaffold" in the quest for novel therapeutics, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This guide ventures into the largely uncharted territory of a specific derivative: 4-Aminomethyl-6-methoxypyrimidine . While direct, extensive research on the mechanism of action of this particular molecule is not yet prevalent in publicly accessible literature, its structural motifs—the pyrimidine core, the aminomethyl substituent, and the methoxy group—provide a fertile ground for hypothesis-driven investigation.
This document, therefore, serves as a technical and strategic guide for the scientific community. It is designed not as a static review of established facts, but as a dynamic roadmap for elucidating the potential therapeutic pathways of this compound. We will dissect its constituent parts, draw parallels from structurally related compounds, and propose robust experimental frameworks to systematically uncover its biological function. Our approach is rooted in the principles of scientific integrity, leveraging established knowledge to illuminate the path forward in a self-validating and logical manner.
I. The Pyrimidine Core: A Foundation of Diverse Bioactivity
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its synthetic versatility allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological targets.[2][3] Marketed drugs containing the pyrimidine core are numerous and target a diverse array of diseases, underscoring the scaffold's therapeutic potential.[3] The diverse pharmacological effects of pyrimidine derivatives are extensive, encompassing anticonvulsant, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2]
II. Deconstructing this compound: A Structural Hypothesis of Function
The therapeutic potential of any molecule is intrinsically linked to its structure. In this compound, we can identify three key functional components that likely dictate its interactions with biological systems:
-
The Pyrimidine Scaffold: As previously discussed, this core is a well-established pharmacophore.
-
The 4-Aminomethyl Group: The presence of a primary amine is of particular interest. Aminomethyl groups can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of enzymes or receptors. Structurally related compounds with an aminomethyl moiety have shown inhibitory activity against various enzymes. For instance, derivatives of 4-aminomethylpyridine have been investigated as inhibitors of copper-containing amine oxidases.[5] Furthermore, 4-(aminomethyl)pyridine derivatives have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[6]
-
The 6-Methoxy Group: The methoxy group can influence the molecule's electronic properties and its ability to participate in hydrogen bonding. It can also impact the compound's metabolic stability and pharmacokinetic profile.
Based on these structural features and the known activities of related pyrimidine derivatives, we can postulate several potential mechanisms of action for this compound. These are not definitive but serve as foundational hypotheses for experimental validation.
Hypothesized Mechanisms of Action:
-
Enzyme Inhibition: The aminomethyl group could act as a mimic of a natural substrate or as a key interacting moiety with the active site of an enzyme. Potential targets could include:
-
Kinases: Substituted pyrimidines are well-known kinase inhibitors.[1] For example, 4,6-disubstituted pyrimidine derivatives have been developed as dual VEGFR2/FGFR1 inhibitors[7] and as inhibitors of microtubule affinity-regulating kinase 4 (MARK4).[8]
-
Amine Oxidases: As suggested by literature on related aminomethylpyridines, this compound could potentially inhibit copper-containing amine oxidases.[5]
-
Poly(ADP-ribose) Polymerase (PARP): 4-Amino-6-methoxypyrimidine (a close structural relative) is a known precursor for PARP-1 inhibitors, suggesting that the core structure has an affinity for this class of enzymes.[9][10]
-
-
Receptor Modulation: The molecule could act as a ligand for various receptors, either as an agonist or an antagonist. The specific receptor targets would need to be identified through broad screening assays.
-
Antimicrobial or Antiviral Activity: Many pyrimidine derivatives exhibit antimicrobial and antiviral properties by interfering with nucleic acid synthesis or other essential metabolic pathways in pathogens.[2][4]
III. A Proposed Research Framework for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each stage of discovery informing the next.
A. Initial Target Identification and Validation
The first step is to cast a wide net to identify potential biological targets.
Experimental Protocol 1: Broad-Spectrum Pharmacological Screening
-
Objective: To identify the general pharmacological class of this compound.
-
Methodology:
-
Utilize a comprehensive panel of in vitro binding and functional assays covering a wide range of receptors, ion channels, transporters, and enzymes.
-
Several commercial services offer such broad-spectrum screening (e.g., Eurofins' BioPrint®, CEREP).
-
The compound should be tested at a standard concentration (e.g., 10 µM) in duplicate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or stimulation for each target.
-
Identify "hits" as targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).
-
-
Interpretation: The results will provide initial clues about the compound's potential mechanism of action and guide further, more focused studies.
Diagram 1: Workflow for Initial Target Identification
Caption: A streamlined workflow for the initial discovery and validation of biological targets for a novel compound.
B. Focused Investigation of Hypothesized Kinase Inhibition
Given the prevalence of pyrimidine derivatives as kinase inhibitors, this is a high-priority area for investigation.
Experimental Protocol 2: Kinase Panel Screening and IC50 Determination
-
Objective: To determine if this compound inhibits protein kinases and to quantify its potency and selectivity.
-
Methodology:
-
Screen the compound against a large panel of recombinant human kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Initial screening is typically performed at a single concentration (e.g., 1 µM).
-
For any identified "hits" (kinases with significant inhibition), perform dose-response assays to determine the IC50 value.
-
-
Data Presentation: The results should be summarized in a table for easy comparison of potency and selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 85% | 75 |
| Kinase B | 78% | 150 |
| Kinase C | 25% | >10,000 |
| Kinase D | 92% | 50 |
| Kinase E | 15% | >10,000 |
Diagram 2: Hypothetical Kinase Signaling Pathway Inhibition
Caption: A potential mechanism of action where the compound inhibits a key kinase in a signaling cascade.
C. Cellular Assays to Confirm Mechanism of Action
In vitro enzyme assays must be followed by cell-based assays to confirm that the compound is active in a more biologically relevant context.
Experimental Protocol 3: Cellular Target Engagement and Phenotypic Assays
-
Objective: To confirm that the compound engages its target in cells and elicits a biological response consistent with target inhibition.
-
Methodology:
-
Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target kinase in intact cells.
-
Phosphorylation Status: If the target is a kinase, use Western blotting or ELISA to measure the phosphorylation of its downstream substrates. A decrease in substrate phosphorylation upon treatment with the compound would confirm its inhibitory activity.
-
Phenotypic Assays: Conduct cell-based assays relevant to the function of the target kinase. For example, if the kinase is involved in cell proliferation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis: Correlate the IC50 from the enzymatic assay with the EC50 from the cellular assays. A strong correlation provides confidence that the observed cellular phenotype is due to the inhibition of the intended target.
IV. Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for a hypothesis-driven research plan. The pyrimidine core, coupled with the aminomethyl and methoxy substituents, suggests a high probability of interaction with enzymatic targets, particularly protein kinases. The experimental framework outlined in this guide provides a logical and robust pathway for researchers to systematically unravel the pharmacological properties of this promising compound.
Future research should focus on lead optimization to improve potency and selectivity for any validated targets. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies will be essential to evaluate the compound's potential as a therapeutic agent. The journey from a novel chemical entity to a clinically approved drug is long and arduous, but it begins with a thorough understanding of its fundamental mechanism of action.
References
- Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
- BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Raza, M., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- NINGBO INNO PHARMCHEM CO., LTD. (2025). Unlocking Therapeutic Potential: The Chemistry of 4-Amino-6-methoxypyrimidine.
- ChemicalBook. (2025). 4-Amino-6-methoxypyrimidine | 696-45-7.
- Bertini, V., et al. (2005). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 48(3), 664-70.
- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry, 60(10), 4403-4423.
- Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). Chem Biodivers, 18(5).
- 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
An In-Depth Technical Guide to Investigating the Biological Targets of 4-Aminomethyl-6-methoxypyrimidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of clinically significant agents. 4-Aminomethyl-6-methoxypyrimidine represents a promising, yet underexplored, small molecule with the potential to interact with a range of biological targets. This technical guide provides a comprehensive framework for elucidating these targets, grounded in the established pharmacology of structurally related aminopyrimidines and methoxypyrimidines. We will delve into the rationale for prioritizing specific protein families, detail robust experimental workflows for target identification and validation, and provide actionable protocols for researchers in the field of drug discovery.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleic acids and numerous therapeutic agents[1]. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3].
This compound combines key pharmacophoric elements—an aminomethyl group that can act as a hydrogen bond donor and a methoxy group that can influence solubility and metabolic stability. While direct biological targets of this specific molecule are not yet extensively documented, the activities of its close analogs provide a logical starting point for investigation.
Predicted Biological Target Classes Based on Structural Analogs
Based on the established activities of structurally similar compounds, we can hypothesize that this compound is likely to interact with the following classes of proteins:
Protein Kinases
The pyrimidine core is a well-established ATP-mimetic, making protein kinases a primary suspected target class. Numerous pyrimidine derivatives have been developed as potent kinase inhibitors[1][4].
-
Janus Kinases (JAKs): Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective JAK2 inhibitors[5]. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): Diaminopyrimidine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle[6]. Inhibition of CDKs is a validated strategy in cancer therapy.
-
Other Serine/Threonine and Tyrosine Kinases: The broader aminopyrimidine and aminopyrazolopyrimidine classes have demonstrated activity against a range of kinases including FGFR, Src family kinases, and MAP4K4[7][8].
Dipeptidyl Peptidase 4 (DPP-4)
Aminomethylpyrimidine derivatives have been investigated as inhibitors of DPP-4, a serine protease involved in glucose homeostasis[9][10][11]. DPP-4 inhibitors are an established class of therapeutics for type 2 diabetes.
Other Potential Targets
-
Lysyl Oxidase-Like 2 (LOXL2): While featuring a pyridine rather than a pyrimidine core, 4-(aminomethyl)pyridine derivatives have been identified as potent inhibitors of LOXL2, an enzyme involved in extracellular matrix remodeling and fibrosis[12]. The aminomethyl moiety appears to be a key pharmacophore for this target.
-
Shiga Toxin and Xanthine Oxidase: Some aminopyrazolopyrimidine derivatives have shown inhibitory activity against the RNA N-glycosidase activity of Shiga toxin and the enzyme xanthine oxidase, respectively[13][14].
Experimental Workflow for Target Identification and Validation
A systematic approach is essential to identify and validate the biological targets of this compound. The following workflow outlines a logical progression from broad screening to specific target engagement.
Detailed Experimental Protocols
Initial Screening: Kinase Panel Profiling
Given the high probability of kinase inhibition, an initial screen against a broad panel of kinases is a cost-effective starting point.
Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubate at the optimal temperature for the kinase (typically 30-37°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Data Presentation:
| Kinase Target | IC50 (µM) of this compound (Illustrative) |
| JAK2 | 0.5 |
| CDK2 | 1.2 |
| SRC | 5.8 |
| EGFR | > 50 |
| PKA | > 50 |
Target Validation: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a powerful technique to confirm direct binding of a small molecule to a purified protein[2][15][16][17][18]. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol: Thermal Shift Assay
-
Preparation:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified target protein (e.g., recombinant JAK2), a fluorescent dye (e.g., SYPRO Orange), and this compound at various concentrations.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence of the dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition is the melting temperature (Tm). A significant increase in Tm in the presence of the compound indicates direct binding.
-
Data Presentation:
| Concentration of this compound | Tm of Target Protein (°C) (Illustrative) | ΔTm (°C) (Illustrative) |
| 0 µM (Vehicle) | 42.5 | 0 |
| 1 µM | 44.0 | 1.5 |
| 10 µM | 47.8 | 5.3 |
| 100 µM | 50.2 | 7.7 |
Cellular Activity and Pathway Analysis
To assess the functional consequence of target engagement, a cell viability assay is performed on a relevant cancer cell line (e.g., a cell line known to be dependent on JAK2 signaling).
Protocol: MTT/MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well. Viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: After a suitable incubation period, measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Western blotting is used to determine if the compound inhibits the phosphorylation of downstream targets of the identified kinase, providing evidence of target engagement in a cellular context[19][20][21][22][23].
Protocol: Western Blot for JAK-STAT Pathway
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a defined period.
-
Stimulate the pathway if necessary (e.g., with a cytokine like IL-3).
-
Lyse the cells to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to generate a chemiluminescent signal.
-
Image the blot using a digital imager.
-
Strip the blot and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to elucidating the biological targets of this compound. By leveraging knowledge from structurally similar compounds, we can formulate a strong hypothesis that this molecule primarily targets protein kinases, with a high potential for inhibiting members of the JAK and CDK families. The detailed experimental workflows provide a clear path for confirming these predictions, from initial broad screening to in-depth cellular pathway analysis.
Future work should focus on expanding the kinase panel based on initial hits, performing more extensive cell-based assays across various cancer and inflammatory disease models, and ultimately, co-crystallization studies to understand the precise binding mode of this compound with its validated targets. These efforts will be crucial in determining the therapeutic potential of this promising pyrimidine derivative.
References
-
Boraei, A. T. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
Childs, D., et al. (2019). Nonparametric analysis of thermal proteome profiles reveals novel drug-binding proteins. Molecular & Cellular Proteomics, 18(12), 2506–2515. [Link]
-
CUSABIO. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. [Link]
-
Springer Nature. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. [Link]
-
Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]
-
Creative Biolabs. (n.d.). Thermal Shift Assay. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60. [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]
-
Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(9), 3886-901. [Link]
-
Thomson, C. G., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [Link]
-
van der Veken, P., et al. (2007). An aminomethylpyrimidine DPP-IV inhibitor with improved properties. Bioorganic & Medicinal Chemistry Letters, 17(21), 5857-60. [Link]
-
Ippoliti, R., et al. (2001). 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. The Biochemical Journal, 354(Pt 1), 185–191. [Link]
-
Zhang, Y., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 627-634. [Link]
-
Chang, W. S., et al. (2007). The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(10), 3430-6. [Link]
-
Hsieh, P. C., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(23), 4069-4085. [Link]
-
He, H., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4485-9. [Link]
-
Wang, C., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 199, 112391. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An aminomethylpyrimidine DPP-IV inhibitor with improved properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. axxam.com [axxam.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 19. cusabio.com [cusabio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Western blot protocol | Abcam [abcam.com]
Topic: Characterization of 4-Aminomethyl-6-methoxypyrimidine: A Framework for Solubility and Stability Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Path from Molecule to Medicine
In the landscape of pharmaceutical development, the journey of a novel chemical entity from initial synthesis to a viable drug candidate is paved with rigorous scientific evaluation. 4-Aminomethyl-6-methoxypyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest due to their prevalence in biologically active molecules, including potent enzyme inhibitors.[1][2] The successful progression of such a molecule is fundamentally dependent on a thorough understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability.
Solubility dictates the bioavailability of a compound and influences every stage from initial biological screening to final dosage form design.[3][4] Stability, governed by the International Council for Harmonisation (ICH) guidelines, determines the compound's shelf-life and ensures its safety and efficacy over time.[5][6]
This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of this compound. It is designed not merely as a list of procedures, but as a strategic manual that explains the causality behind each experimental choice, empowering researchers to generate robust and reliable data packages for regulatory submission and internal development milestones.
Part 1: Comprehensive Solubility Profiling
A compound's solubility is not a single value but a profile that describes its behavior in various environments. For this compound, the molecular structure—featuring a basic aminomethyl group, a potentially hydrolyzable methoxy group, and hydrogen bond acceptors in the pyrimidine ring—suggests a complex, pH-dependent solubility profile.[7][8] Our objective is to quantify this behavior to inform formulation strategies.
Thermodynamic (Equilibrium) Solubility Determination
The gold standard for solubility measurement is the shake-flask method, which determines the equilibrium concentration of a compound in a saturated solution.[9][10] This value represents the true thermodynamic solubility, a crucial parameter for biopharmaceutical classification.[11][12]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired media (e.g., water, phosphate-buffered saline pH 7.4).
-
Causality: Using an excess of solid ensures that equilibrium is established between the dissolved and undissolved states, which is the definition of a saturated solution.[9]
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours).
-
Causality: Continuous agitation facilitates the dissolution process. Testing at multiple time points is essential to confirm that the system has reached a true equilibrium, observed when the concentration no longer increases over time.[12] Temperature control is critical as solubility is temperature-dependent.[10]
-
-
Sample Collection & Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.
-
Causality: Incomplete removal of solid particles is a common source of erroneously high solubility values. The filtration step must be performed quickly to prevent temperature changes that could cause precipitation.[9]
-
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the pH of the remaining suspension to ensure the compound itself did not alter the pH of the medium.[9]
pH-Solubility Profiling
For an ionizable compound like this compound, solubility can vary dramatically with pH. Mapping this relationship is essential, particularly for orally administered drugs that must traverse the variable pH environments of the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).
-
Solubility Measurement: Perform the shake-flask method as described in section 1.1 for each buffer system.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution. This profile is critical for predicting absorption and selecting appropriate formulation strategies.
Visualization: Workflow for Solubility Determination
Caption: Hypothetical degradation pathways for this compound.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time | % Assay of Parent | % Total Impurities | Remarks / Major Degradant(s) |
| Control | 24 h | 100.0 | < 0.05 | No significant degradation |
| 0.1 M HCl, 60°C | 24 h | Value | Value | e.g., Peak at RRT 0.85 |
| 0.1 M NaOH, 60°C | 24 h | Value | Value | e.g., Significant degradation |
| 3% H₂O₂, RT | 24 h | Value | Value | e.g., Peak at RRT 1.15 |
| Solid, 80°C | 72 h | Value | Value | e.g., No significant degradation |
| Light Exposure | ICH Q1B | Value | Value | e.g., Minor degradation observed |
Conclusion
The systematic characterization of this compound's solubility and stability is a non-negotiable prerequisite for its advancement in the drug development pipeline. The protocols and frameworks outlined in this guide provide a robust methodology for generating a comprehensive data package. By understanding the causality behind each experimental step—from ensuring equilibrium in solubility studies to identifying relevant stressors in forced degradation—researchers can confidently define the compound's behavior. This knowledge is paramount for designing effective formulations, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- ICH. (n.d.). Q1A(R2) Guideline. ICH.
- Kovačević, I., et al. (2018).
- Al-Gousous, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- World Health Organiz
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
- Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. Benchchem.
- PubChem. (n.d.). 4-(Aminomethyl)-6-methoxypyrimidin-2-amine. PubChem.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology.
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Benchchem.
- PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. PubChem.
- ChemicalBook. (n.d.). 4-Amino-6-methoxypyrimidine. ChemicalBook.
- ResearchGate. (2018). Analytical Methods.
- Sigma-Aldrich. (n.d.). 4-Amino-6-methoxypyrimidine 96. Sigma-Aldrich.
- Lumb, S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.
- De Lombaert, S., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
- ResearchGate. (2025). Analytical methods for quantifying amiloride and enhancer in skin layers.
- Al-Ostoot, F. H., et al. (2024).
- García, M., et al. (2025). Compatibility and Physico-Chemical Stability of Six Intravenous Mixtures for Postoperative Multimodal Analgesia. Pharmaceutics.
- Meng, W., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
- 2. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
Spectroscopic Characterization of 4-Aminomethyl-6-methoxypyrimidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminomethyl-6-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development. The structural elucidation of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of unambiguous characterization. This document synthesizes predicted data based on established principles and comparative analysis with structurally related compounds, offering a robust framework for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound possesses a core pyrimidine ring substituted with an aminomethyl group at the 4-position and a methoxy group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the detailed analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra. Understanding these spectroscopic signatures is crucial for confirming synthesis, assessing purity, and elucidating the behavior of this compound in various chemical and biological contexts.
A logical workflow for the spectroscopic analysis and structural confirmation of this compound is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the chemical environment of hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the pyrimidine ring protons, the aminomethyl protons, the amino protons, and the methoxy protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is typically deshielded due to the electron-withdrawing nature of the two ring nitrogens. |
| ~6.5 | Singlet | 1H | H-5 | The proton at the 5-position is influenced by the adjacent methoxy and aminomethyl groups. |
| ~4.0 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
| ~3.9 | Singlet | 2H | -CH₂-NH₂ | The methylene protons of the aminomethyl group are adjacent to the pyrimidine ring and the amino group. |
| ~1.5-2.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amino protons can vary and the signal is often broad due to hydrogen bonding and quadrupole effects. |
Experimental Protocol for ¹H NMR Acquisition:
A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural elucidation.
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters, such as a 30-degree pulse and a relaxation delay of 1-2 seconds.[1][2]
-
Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[1]
-
A spectral width of -2 to 12 ppm is generally sufficient for most pyrimidine derivatives.[1]
-
-
Data Processing:
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal, with its chemical shift indicative of its electronic environment.[1]
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~170 | C-6 | The carbon bearing the electron-donating methoxy group is expected to be significantly downfield. |
| ~165 | C-4 | The carbon attached to the aminomethyl group will also be in the downfield region. |
| ~158 | C-2 | The carbon atom situated between the two nitrogen atoms is highly deshielded. |
| ~105 | C-5 | This carbon is expected to be the most upfield of the pyrimidine ring carbons. |
| ~55 | -OCH₃ | The methoxy carbon typically resonates in this region. |
| ~45 | -CH₂- | The methylene carbon of the aminomethyl group. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation:
-
A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Weigh 20-50 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent.[2]
-
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Data Processing:
-
Process the FID and phase the resulting spectrum.
-
Reference the spectrum using the solvent peak.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂).[4] |
| 3100 - 3000 | Medium | Aromatic C-H stretching of the pyrimidine ring.[5] |
| 2950 - 2850 | Medium | Aliphatic C-H stretching of the -CH₂- and -OCH₃ groups. |
| ~1640 | Strong | N-H bending (scissoring) of the primary amine.[4] |
| ~1600 & ~1470 | Strong to Medium | C=N and C=C stretching vibrations within the pyrimidine ring.[4] |
| ~1250 | Strong | C-O stretching of the methoxy group. |
| ~1050 | Medium | C-N stretching of the aminomethyl group. |
Experimental Protocol for IR Spectrum Acquisition (ATR Method):
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum:
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[4]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[6][7]
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₉N₃O) is approximately 139.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 139.
-
Key Fragmentation Pathways: The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents.[7] Common fragmentation processes involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring.[7]
Caption: Predicted Fragmentation Pathways.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, with the temperature set to around 250 °C.[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 40-400 is generally appropriate.
-
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural information.
-
Conclusion
The comprehensive spectroscopic characterization of this compound through the synergistic use of NMR, IR, and MS is essential for its unambiguous identification and quality control. This guide provides a detailed predicted spectroscopic profile and standardized protocols to aid researchers in their synthetic and analytical endeavors. The presented data, derived from established spectroscopic principles and comparison with related structures, offers a reliable reference for the structural elucidation of this and similar pyrimidine derivatives.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).
- 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. (n.d.).
- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). (n.d.).
- Table of Contents - The Royal Society of Chemistry. (n.d.).
- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.).
- Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine - Research India Publications. (n.d.).
- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PubMed. (2022, November 2).
- 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space | Journal of the American Chemical Society - ACS Publications. (2025, December 2).
- spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine - Benchchem. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1 H NMR - ChemicalBook. (n.d.).
- Pyrimidine, 4-methyl- - the NIST WebBook. (n.d.).
- 4-amino-6-anilino-2-methylpyrimidine, hydrochloride - Optional[FTIR] - Spectrum. (n.d.).
- 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem. (n.d.).
- Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide - Benchchem. (n.d.).
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Infrared Spectroscopy - MSU chemistry. (n.d.).
- An insight into high-resolution mass-spectrometry data - PMC - PubMed Central. (n.d.).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16).
- Pyrimidine, 4-hydroxy-6-amino, TMS - the NIST WebBook. (n.d.).
- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, October 19).
Sources
"4-Aminomethyl-6-methoxypyrimidine" literature review and patents
An In-depth Technical Guide to 4-Aminomethyl-6-methoxypyrimidine: Synthesis, Applications, and Patent Landscape
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a quintessential heterocyclic scaffold that forms the backbone of nucleic acids, vitamins like thiamine and riboflavin, and a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of molecules that interact with biological targets. This guide focuses on a specific, functionalized derivative, This compound , a molecule poised as a valuable building block for the synthesis of novel chemical entities. While not as extensively documented as some commodity pyrimidines, its structural motifs—the methoxy-substituted pyrimidine ring and the aminomethyl side chain—are hallmarks of biologically active compounds, suggesting significant untapped potential.
This document provides a comprehensive technical overview, including a plausible and detailed synthetic pathway, an analysis of its potential applications in drug discovery based on analogous structures, and a review of the relevant patent landscape.
Chemical Identity and Properties
This compound is a disubstituted pyrimidine featuring a methoxy group at the 6-position and an aminomethyl group at the 4-position. These functional groups impart distinct chemical characteristics that are crucial for its synthesis and subsequent reactions.
| Property | Value |
| IUPAC Name | (6-methoxypyrimidin-4-yl)methanamine |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| CAS Number | Not assigned |
| Appearance | Predicted: Off-white to pale yellow solid |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for the atoms N1 [label="N"]; C2 [label=""]; N3 [label="N"]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="CH₂", pos="2.5,0!"]; N8 [label="NH₂", pos="3.5,0!"]; O9 [label="O", pos="-1.2,-1.732!"]; C10 [label="CH₃", pos="-2.2,-1.732!"];
// Position the pyrimidine ring nodes N1 [pos="0,1.154!"]; C2 [pos="1,0.577!"]; N3 [pos="1,-0.577!"]; C4 [pos="0,-1.154!"]; C5 [pos="-1,-0.577!"]; C6 [pos="-1,0.577!"];
// Draw the bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C4 -- C7 [label=""]; C7 -- N8 [label=""]; C6 -- O9 [label=""]; O9 -- C10 [label=""];
// Draw double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; }
Caption: Chemical Structure of this compound.
Plausible Synthesis and Detailed Methodologies
Caption: Proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 4-Cyano-6-methoxypyrimidine (Intermediate)
The synthesis begins with a commercially available starting material, 4,6-dichloropyrimidine, and proceeds through two sequential nucleophilic aromatic substitutions.
Protocol 1A: Selective Mono-methoxylation
The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for a selective mono-substitution under controlled conditions.
-
Reagent Preparation: Prepare a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Initiation: Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous methanol and add it dropwise to the sodium methoxide solution at 0-5 °C to control the initial exotherm.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Neutralize with a slight excess of acetic acid. Remove the methanol under reduced pressure. Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-chloro-6-methoxypyrimidine, which can be purified by column chromatography or recrystallization.
Protocol 1B: Nucleophilic Cyanation
The remaining chlorine atom is replaced by a cyano group. The use of potassium ferrocyanide is a modern, less toxic alternative to simple alkali metal cyanides.[3]
-
Catalyst System: In a reaction vessel, combine 4-chloro-6-methoxypyrimidine (1.0 equivalent), potassium ferrocyanide (K₄[Fe(CN)₆], ~0.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., dppf) in a solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C under an inert atmosphere. The slow release of cyanide from the ferrocyanide complex helps to prevent catalyst poisoning.[3]
-
Monitoring: Track the disappearance of the starting material via TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Isolation: Upon completion, cool the mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts thoroughly with water and brine to remove the solvent and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain crude 4-cyano-6-methoxypyrimidine. Purify via silica gel chromatography.
Step 2: Reduction of 4-Cyano-6-methoxypyrimidine
This crucial step converts the nitrile (cyano) group into the desired primary aminomethyl group. Two common and effective methods are catalytic hydrogenation and chemical reduction.
Protocol 2A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and relatively simple workup.
-
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 4-cyano-6-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (slurry in water/ethanol) or Palladium on Carbon (Pd/C, 5-10 wt. %).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi). Heat the reaction to 40-80 °C with vigorous stirring.
-
Completion and Workup: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.
Protocol 2B: Chemical Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. This method requires strictly anhydrous conditions.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-cyano-6-methoxypyrimidine (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and finally more water (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter off the white solid, washing it thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate in vacuo to obtain the target compound.
Applications and Biological Significance in Drug Discovery
While direct applications of this compound are not prominently featured in current literature, the value of its constituent parts is well-established, making it a highly attractive scaffold for medicinal chemists.
The Aminopyrimidine Scaffold: A Privileged Hinge-Binder
The 2-aminopyrimidine and 4-aminopyrimidine motifs are fundamental components of numerous kinase inhibitors.[4] They act as bioisosteres of the adenine core of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity. Derivatives of this core have led to drugs targeting a range of kinases involved in cancer and inflammatory diseases.[2][5]
Caption: Hydrogen bonding of an aminopyrimidine core to a kinase hinge region.
Analogous Structures in Approved Drugs and Clinical Development
The strategic importance of the aminomethyl-heterocycle motif is evident in several areas:
-
Vitamin B1 (Thiamine) Synthesis: The industrial synthesis of Vitamin B1 relies on the key intermediate 2-methyl-4-amino-5-aminomethylpyrimidine (Grewe Diamine) .[6][7] Patents extensively cover novel synthetic routes to this specific isomer, highlighting the commercial and biological importance of aminomethylpyrimidines.[8][9] Although it is a different isomer, the synthetic challenges and solutions in its production provide valuable insights for the synthesis of this compound.
-
LOXL2 Inhibition for Fibrosis: Researchers have identified 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[10] The aminomethyl group is crucial for the mechanism of action. This demonstrates the utility of the aminomethyl group on a similar six-membered nitrogen-containing heterocycle for creating targeted covalent inhibitors.
-
Anticancer and Antimicrobial Agents: A wide range of substituted aminopyrimidines have demonstrated significant cytotoxic activity against cancer cell lines and potent antimicrobial effects.[1][11] The amino group and other substituents can be readily modified to tune the compound's activity, selectivity, and pharmacokinetic properties.
Patent Landscape Analysis
A review of the patent literature reveals a strong focus on the synthesis of aminomethylpyrimidine derivatives, but with a heavy concentration on intermediates for Vitamin B1.
-
US Patent US8198443B2 & US8252927B2: These patents describe processes for the synthesis of 4-amino-pyrimidine scaffolds, particularly focusing on the cyclization reactions to form intermediates like 2-methyl-4-amino-5-formylaminomethylpyrimidine.[6][8] They address drawbacks of previous methods, such as the need to liberate amidines from their salts, aiming for more efficient and industrially scalable processes.
-
US Patent US6365740B1: This patent details an improved process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine from a 5-alkoxymethylpyrimidine precursor via ammonolysis.[7] This highlights the industrial effort to optimize the introduction of the aminomethyl group onto the pyrimidine core.
The existing patents are highly specific to the C5-aminomethyl isomer needed for thiamine. This suggests that the synthesis and application of the C4-aminomethyl isomer, This compound , represents a "white space" with potential for novel intellectual property. A novel, efficient synthesis of this compound or its use in the development of new therapeutic agents (e.g., kinase or LOXL2 inhibitors) could be patentable.
Conclusion
This compound stands as a promising yet underexplored chemical entity. Based on established principles of organic synthesis, a reliable production pathway via a cyanopyrimidine intermediate is highly feasible. The true value of this compound lies in its potential as a versatile building block for drug discovery. The proven success of the aminopyrimidine core as a kinase hinge-binder and the demonstrated utility of the aminomethyl-heterocycle motif in targeting enzymes like LOXL2 provide a strong rationale for its inclusion in screening libraries and focused synthesis campaigns. For researchers and drug development professionals, this compound represents an opportunity to generate novel chemical matter with a high probability of biological relevance.
References
- DSM IP ASSETS B.V. (2012). Synthesis of 4-amino-pyrimidines scaffolds.
- DSM IP ASSETS B.V. (2012). Synthesis of substituted 4-amino-pyrimidines.
- DSM IP ASSETS B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
- BASF AKTIENGESELLSCHAFT. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Chen, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
- BASF AKTIENGESELLSCHAFT. (2001). Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Sato, Y., et al. (1987). Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Keshk, R. M., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
-
Scott, P. J. H. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Yang, G., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
-
Singh, P., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European Journal of Medicinal Chemistry. [Link]
-
Johnson, B. M., et al. (2012). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Drug Metabolism and Disposition. [Link]
-
Misra, V. S., & Saxena, V. (1979). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8-hydroxyquinoline-7-sulfonic Acids. Polish Journal of Pharmacology and Pharmacy. [Link]
-
Andrews, K. L., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]
- 7. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 8. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 9. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: 4-Aminomethyl-6-methoxypyrimidine in Modern Organic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and essential biomolecules.[1][2][3] Its prevalence in anticancer, antimicrobial, and anti-inflammatory drugs underscores its status as a "privileged scaffold" in drug design.[3][4] Within this important class of heterocycles, 4-Aminomethyl-6-methoxypyrimidine emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic primary amine and a modifiable methoxy-substituted pyrimidine ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this key intermediate, tailored for researchers and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | White to yellow powder | [6] |
| Melting Point | 157-160 °C | [6][7] |
| Purity | Typically ≥96% | [7][8] |
| Storage | Room temperature | [5] |
Safety and Handling: this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.[7]
Synthesis of the Building Block
The primary route to this compound and its analogs involves a multi-step sequence starting from readily available 4,6-dichloropyrimidine compounds. A key patent outlines a process involving an initial atmospheric-pressure ammonolysis or aminolysis to displace one of the chloro groups, followed by a reflux reaction with an alcohol and an alkaline catalyst to introduce the methoxy group.
A general representation of the synthesis is as follows:
Caption: General scheme for N-acylation of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice for acylation reactions as it is relatively non-polar and unreactive towards the reagents.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.
Protocol 2: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl or aryl groups. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine.
Reaction Scheme:
Sources
- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US20080269525A1 - Synthesis of stable cyclopropenylidenes - Google Patents [patents.google.com]
- 4. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 4-Aminomethyl-6-methoxypyrimidine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine bases of ATP allows for competitive binding to the kinase hinge region, a critical interaction for potent inhibition. This technical guide focuses on the synthesis and application of 4-Aminomethyl-6-methoxypyrimidine , a versatile building block for creating novel kinase inhibitors. We will delve into the synthetic rationale for its use, provide detailed protocols for its derivatization, and explore its potential in targeting key signaling pathways implicated in cancer and other proliferative diseases. This document serves as a comprehensive resource for researchers aiming to leverage this scaffold in their drug discovery programs.
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous pyrimidine-based drugs receiving FDA approval.[1]
The this compound core offers several strategic advantages for kinase inhibitor design:
-
The Pyrimidine Ring: Forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
The 4-Aminomethyl Group: Provides a reactive handle for introducing a variety of substituents. This allows for the exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The amine can be acylated, alkylated, or used in reductive amination to introduce diverse side chains that can interact with solvent-exposed regions of the kinase domain.
-
The 6-Methoxy Group: The methoxy group can influence the electronics of the pyrimidine ring and can be a key interaction point within the ATP binding site. Its role in ligand-target binding and its impact on physicochemical properties are well-documented in medicinal chemistry.[2]
This guide will provide a detailed exploration of how to effectively utilize this compound as a starting material for the synthesis of novel kinase inhibitors.
Synthesis of the this compound Scaffold
While direct, detailed synthetic procedures for this compound are not extensively published, a plausible and efficient route can be devised based on established pyrimidine synthesis methodologies. The following protocol is a representative example based on analogous transformations.[3][4]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from a commercially available dichloropyrimidine.
Step 1: Synthesis of 4-Amino-6-methoxypyrimidine
-
Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloropyrimidine in methanol.
-
Ammonolysis: Bubble ammonia gas through the solution at room temperature, or use a solution of ammonia in methanol. The reaction should be stirred vigorously.
-
Methoxylation: After the formation of the 4-amino-6-chloropyrimidine intermediate, add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 4-amino-6-methoxypyrimidine.
Step 2: Conversion to this compound
This step can be achieved through a variety of methods, with a common approach being the conversion of a related functional group at the 4-position. A plausible route involves the formylation of a precursor followed by reduction.
-
Formylation: The 4-amino group of a suitable pyrimidine precursor can be formylated using a variety of reagents, such as formic acid or a Vilsmeier-Haack reagent, to introduce a formylamino group.
-
Reduction: The formylamino group is then reduced to the aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Work-up and Purification: Careful quenching of the reaction is followed by extraction and purification by column chromatography to yield the final product, this compound.
Derivatization of this compound for Kinase Inhibitor Synthesis
The primary amino group of this compound is a key site for diversification. The following protocols describe common derivatization reactions used in medicinal chemistry.
Protocol 2: Acylation of the Aminomethyl Group
This protocol describes the formation of an amide bond, a common linker in kinase inhibitors.
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution. Then, add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDCI) dropwise at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Reductive Amination
This protocol allows for the introduction of a wide range of substituents through the formation of a secondary amine.
-
Reaction Setup: Dissolve this compound and the desired aldehyde or ketone in a suitable solvent, such as methanol or dichloroethane.
-
Imine Formation: The reaction may require the addition of a mild acid catalyst, such as acetic acid, to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture in portions.
-
Reaction and Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with an aqueous solution, such as saturated sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final compound is purified by column chromatography.
Application in Kinase Inhibitor Design: A Case Study of a Related Scaffold
While specific examples of kinase inhibitors derived directly from this compound are not prevalent in the public literature, the utility of the aminomethyl-pyrimidine scaffold is well-documented. For instance, derivatives of 6-(aminomethyl)pyrazolopyrimidines have been synthesized and evaluated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease with kinase-like structural features in its active site.[5][6] These studies highlight the importance of the aminomethyl group for interacting with the enzyme's active site and achieving high potency.
The general structure-activity relationship (SAR) for many pyrimidine-based kinase inhibitors reveals that modifications at positions analogous to the 4- and 6-positions of our scaffold are critical for modulating potency and selectivity.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a generic kinase inhibitor series based on a 4-(N-substituted-aminomethyl)-6-methoxypyrimidine scaffold, drawing parallels from known pyrimidine-based inhibitors.
| Compound ID | R Group on Aminomethyl | Kinase Target | IC₅₀ (nM) | Notes |
| 1a | -H | Kinase X | >10,000 | The unsubstituted aminomethyl group often shows low activity. |
| 1b | -C(O)Ph | Kinase X | 500 | Acylation with a simple phenyl group can introduce favorable interactions. |
| 1c | -C(O)-(4-fluorophenyl) | Kinase X | 150 | Introduction of a fluorine atom can enhance binding through halogen bonding or by modifying electronic properties. |
| 1d | -CH₂-(3-pyridyl) | Kinase X | 80 | A pyridyl moiety can form additional hydrogen bonds and improve solubility. |
| 1e | -CH₂-(indole-5-yl) | Kinase X | 25 | A larger, heterocyclic group like indole can occupy hydrophobic pockets and increase potency. |
Visualization of a Targeted Signaling Pathway and Synthetic Workflow
Kinase inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
The general workflow for synthesizing a library of kinase inhibitors from this compound is depicted below.
Caption: General synthetic workflow for kinase inhibitor development from this compound.
Conclusion
This compound represents a valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its strategic placement of reactive and interactive functional groups provides a solid foundation for building libraries of compounds with the potential for high potency and selectivity. The protocols and strategies outlined in this guide offer a roadmap for researchers to effectively utilize this building block in their drug discovery endeavors. Further exploration of the chemical space around this pyrimidine core is warranted and holds promise for the development of next-generation targeted therapies.
References
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
-
Chung, C. Y., Tseng, C. C., Li, S. M., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2025). Unlocking Therapeutic Potential: The Chemistry of 4-Amino-6-methoxypyrimidine. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7567. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 125-135. [Link]
-
Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16334. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(19), 7040-7053. [Link]
-
PubChem. Kinase inhibitor-1. [Link]
Sources
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor-1 | C19H18BrClN6O | CID 51037658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Application Notes & Protocols: Leveraging 4-Aminomethyl-6-methoxypyrimidine for the Development of Novel Anticancer Agents
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its inherent ability to engage in various biological interactions has made it a "privileged scaffold" in drug discovery, particularly in the quest for more effective and selective anticancer therapies.[2][3][4] Pyrimidine derivatives have been successfully developed as potent inhibitors of key enzymes and receptors that are dysregulated in cancer, such as protein kinases.[1][5] By competitively binding to the ATP-binding sites of kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), these compounds can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[1][5]
This guide focuses on the utility of 4-Aminomethyl-6-methoxypyrimidine as a versatile building block for creating novel kinase inhibitors. We will explore a synthetic strategy to a representative derivative, provide detailed protocols for its biological evaluation, and discuss the underlying scientific principles that guide this research.
Strategic Design and Synthesis of a Representative Kinase Inhibitor
The 4-aminomethyl group on the pyrimidine core serves as a key handle for introducing various functionalities to target the desired biological space. The 6-methoxy group can also be important for modulating the electronic properties and binding interactions of the final compound. For the purpose of these application notes, we will focus on the synthesis of a hypothetical, yet representative, EGFR inhibitor derived from this compound. The design incorporates a substituted aniline, a common feature in many EGFR inhibitors.
Proposed Synthetic Pathway
A plausible synthetic route begins with a commercially available or readily synthesized chloropyrimidine. The aminomethyl moiety can be introduced via nucleophilic substitution. The following workflow outlines the synthesis of a representative derivative, N-((6-methoxypyrimidin-4-yl)methyl)-3-ethynylaniline .
Caption: Proposed synthetic workflow for a derivative of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-((6-methoxypyrimidin-4-yl)methyl)-3-ethynylaniline
This protocol details the final reductive amination step to synthesize the target compound from the this compound intermediate.
Materials:
-
This compound (1.0 eq)
-
3-Ethynylbenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add 3-ethynylbenzaldehyde followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 30 minutes. Be cautious as gas evolution may occur.
-
Allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-((6-methoxypyrimidin-4-yl)methyl)-3-ethynylaniline.
Biological Evaluation: Assessing Anticancer Activity
Once synthesized, the novel pyrimidine derivative must be evaluated for its anticancer properties. This typically involves a tiered approach, starting with in vitro assays to determine cytotoxicity against cancer cell lines and specific enzyme inhibition.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivative in complete growth medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data: Expected IC₅₀ Values
The following table presents hypothetical, yet realistic, IC₅₀ values for our representative compound against various cancer cell lines, benchmarked against a known EGFR inhibitor, Erlotinib.
| Compound/Drug | Target | Cancer Cell Line | IC₅₀ (µM) |
| N-((6-methoxypyrimidin-4-yl)methyl)-3-ethynylaniline | EGFR | A549 (Lung) | 0.85 |
| EGFR | MCF-7 (Breast) | 1.20 | |
| EGFR | HCT-116 (Colon) | 0.95 | |
| Erlotinib (Reference) | EGFR | A549 (Lung) | 0.50 |
| EGFR | MCF-7 (Breast) | 2.50 | |
| EGFR | HCT-116 (Colon) | 1.80 |
Mechanism of Action: Kinase Inhibition
To confirm that the observed cytotoxicity is due to the intended mechanism of action, a direct enzyme inhibition assay is crucial. Given the design of our representative compound, an EGFR kinase inhibition assay is appropriate.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[9][10][11] The luminescent signal is directly proportional to kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Synthesized pyrimidine derivative (test inhibitor)
-
Staurosporine or Erlotinib (control inhibitor)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the synthesized pyrimidine derivative in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or control to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Master Mix: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer. Add 10 µL of this master mix to each well.
-
Kinase Reaction: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume should be 25 µL. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Signaling Pathway Context
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibitors based on the this compound scaffold are designed to block this pathway at its origin.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a pyrimidine derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic versatility of this core allows for the creation of diverse chemical libraries, which can be screened for potent and selective activity against various cancer-relevant targets. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of such derivatives. Future work should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and eventually progressing the most promising leads to in vivo xenograft models to assess their efficacy in a more complex biological system.
References
-
Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Sources
- 1. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for the Evaluation of 4-Aminomethyl-6-methoxypyrimidine in Antimicrobial Drug Discovery
Introduction: The Promise of Pyrimidine Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffolds for antimicrobial drug discovery is of paramount importance. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Their inherent structural similarity to the nucleobases of DNA and RNA allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Many pyrimidine-containing heterocyclic compounds have garnered significant interest from scientists due to their promising antimicrobial activities and diverse mechanisms of action.[3]
This document provides a comprehensive guide for the investigation of 4-Aminomethyl-6-methoxypyrimidine , a specific pyrimidine derivative, as a potential novel antimicrobial agent. While this compound is known as a key intermediate in the synthesis of sulfonamide antibiotics, its intrinsic antimicrobial properties remain largely unexplored.[4] These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured, field-proven workflow for the synthesis, characterization, and comprehensive evaluation of this promising compound. The narrative explains the causality behind experimental choices, ensuring a robust and self-validating research program.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthetic route is the foundation of any drug discovery program. The proposed synthesis of this compound is adapted from established methodologies for related pyrimidine compounds, prioritizing commercially available starting materials and high-yield reactions. A plausible synthetic route starts from 4,6-dichloropyrimidine, a readily available precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
-
Step 1: Ammonolysis of 4,6-Dichloropyrimidine.
-
In a pressure vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent such as ethanol.
-
Saturate the solution with ammonia gas at a controlled temperature and pressure.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting 4-amino-6-chloropyrimidine is purified by recrystallization.
-
-
Step 2: Methoxylation of 4-Amino-6-chloropyrimidine.
-
To a solution of 4-amino-6-chloropyrimidine in methanol, add a stoichiometric amount of sodium methoxide.
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
After cooling, the precipitated sodium chloride is filtered off, and the filtrate is concentrated.
-
The crude 4-amino-6-methoxypyrimidine is purified by column chromatography.
-
-
Step 3: Reduction of the Amino Group (Conceptual).
-
This step is hypothetical and would require experimental optimization. A possible route involves the conversion of the amino group to a nitrile, followed by reduction. A more direct, yet challenging, approach would be the selective reduction of one of the pyrimidine ring carbons to an aminomethyl group. This would likely involve advanced synthetic methodologies and is a key area for investigation.
-
Characterization:
The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial potential involves determining its activity against a panel of clinically relevant microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[4][5][6][7]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI guidelines for broth microdilution.[7][8]
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 35-37°C) until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate devoid of the compound.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Table 1: Representative Data Presentation for Antimicrobial Susceptibility Testing
| Microbial Strain | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | ||
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | ||
| Candida albicans ATCC 90028 | Fungus |
Part 3: Assessment of Safety and Selectivity
A promising antimicrobial candidate must exhibit selective toxicity towards microbial pathogens with minimal effects on host cells. Cytotoxicity and hemolysis assays are crucial first steps in evaluating the safety profile of a new compound.
Protocol 4: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9][10][11]
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions (37°C, 5% CO₂).
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the cell plate with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: Hemolysis Assay
This assay evaluates the lytic effect of the compound on red blood cells (RBCs), providing a measure of its membrane-disrupting potential.[12][13][14][15][16]
-
Preparation of Red Blood Cells:
-
Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Compound Incubation:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS, 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, 100% hemolysis).[14]
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Table 2: Representative Data Presentation for Safety and Selectivity
| Assay | Cell Line/Type | IC₅₀ / HC₅₀ (µg/mL) |
| Cytotoxicity (MTT) | HEK293 (Human Embryonic Kidney) | |
| Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | |
| Hemolysis | Human Red Blood Cells |
Part 4: Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. Based on the known mechanisms of other pyrimidine derivatives, several key bacterial targets can be investigated.[1]
Potential Mechanisms of Action to Investigate:
Caption: Investigative workflow for the mechanism of action.
Protocol 6: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines if the compound inhibits the enzyme DHFR, which is essential for nucleotide synthesis.[17][18][19][20][21]
-
Reagents:
-
Purified bacterial DHFR enzyme.
-
Dihydrofolic acid (DHF), the substrate.
-
NADPH, the cofactor.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, and various concentrations of this compound.
-
Include a no-inhibitor control and a positive control inhibitor (e.g., methotrexate).
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value for the inhibition of DHFR.
-
Protocol 7: FtsZ Polymerization Assay
This assay investigates the compound's effect on the polymerization of FtsZ, a key protein in bacterial cell division.[2][3][22][23][24]
-
Reagents:
-
Purified bacterial FtsZ protein.
-
GTP, for inducing polymerization.
-
Polymerization buffer.
-
-
Assay Procedure (Light Scattering):
-
In a fluorometer cuvette, combine the polymerization buffer and FtsZ protein.
-
Add various concentrations of this compound.
-
Establish a baseline reading.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at a 90° angle, which is proportional to FtsZ polymer formation.
-
-
Data Analysis:
-
Compare the rate and extent of polymerization in the presence and absence of the inhibitor.
-
Determine the IC₅₀ for the inhibition of FtsZ polymerization.
-
Protocol 8: DNA Gyrase/Topoisomerase IV Inhibition Assay
These assays determine if the compound interferes with the activity of bacterial type II topoisomerases, which are essential for DNA replication.[25][26][27][28][29][30][31][32]
-
Reagents:
-
Purified bacterial DNA gyrase or topoisomerase IV.
-
Supercoiled plasmid DNA (for gyrase supercoiling or topoisomerase IV relaxation assays) or catenated DNA (for topoisomerase IV decatenation assay).
-
ATP and the appropriate assay buffer.
-
-
Assay Procedure (Agarose Gel-Based):
-
Incubate the enzyme, DNA substrate, and various concentrations of the compound in the presence of ATP.
-
Include a no-inhibitor control and a positive control inhibitor (e.g., ciprofloxacin).
-
Stop the reaction and deproteinize the samples.
-
Separate the different DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Analysis:
-
Assess the inhibition of the enzyme's activity by observing the changes in the DNA topology on the gel.
-
Determine the IC₅₀ value.
-
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential novel antimicrobial agent. By following this structured approach, researchers can generate robust and reliable data on the compound's synthesis, antimicrobial spectrum, safety profile, and mechanism of action. This will enable a thorough assessment of its therapeutic potential and guide further preclinical development efforts in the critical fight against antimicrobial resistance.
References
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). Journal of Visualized Experiments. [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2005). Methods in Molecular Medicine. [Link]
-
Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. (2013). Journal of Visualized Experiments. [Link]
-
Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. (1998). Journal of Bacteriology. [Link]
-
The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1999). Clinical Chemistry. [Link]
-
FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. (2022). YouTube. [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). JoVE. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Hemolysis | Cyprotex ADME-Tox Solutions. Evotec. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC Advances. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (2018). Methods in Molecular Biology. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology. [Link]
-
Escherichia coli Topoisomerase IV Cleavage Assay. Inspiralis. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). International Journal of Molecular Sciences. [Link]
-
Hemolysis Assay for Solutes Manual. (2024). HaemoScan. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (2016). Molecules. [Link]
-
Bacterial DNA gyrase assay kits. ProFoldin. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. (2022). European Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2005). Antimicrobial Agents and Chemotherapy. [Link]
-
Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. (1987). Journal of Medicinal Chemistry. [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. journals.asm.org [journals.asm.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haemoscan.com [haemoscan.com]
- 17. scispace.com [scispace.com]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
- 20. academic.oup.com [academic.oup.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 25. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inspiralis.com [inspiralis.com]
- 28. inspiralis.com [inspiralis.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Bacterial DNA gyrase assay kits [profoldin.com]
- 31. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
Application Note: Quantitative Analysis of 4-Aminomethyl-6-methoxypyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Aminomethyl-6-methoxypyrimidine Quantification
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its precise quantification essential for ensuring the quality, efficacy, and safety of final drug products. Accurate determination of its purity and concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) is a critical aspect of process development, quality control, and regulatory compliance in the pharmaceutical industry.
This application note provides a comprehensive guide to the analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. Additionally, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary method, particularly for impurity profiling. The protocols and validation principles outlined herein are designed to be adaptable to various laboratory settings and regulatory requirements, ensuring the generation of reliable and reproducible data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantitative analysis of polar organic molecules like this compound. The method's strength lies in its ability to separate the analyte from starting materials, by-products, and degradation products with high resolution and sensitivity.
Principle of the Method
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, a gradient elution can be employed to ensure optimal separation of compounds with varying polarities. The aminomethyl and methoxy functional groups on the pyrimidine ring provide sufficient polarity for good retention and peak shape on a C18 column. The aromatic pyrimidine core possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry.
Experimental Workflow for HPLC-UV Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Workflow for HPLC-UV Quantification.
Detailed HPLC-UV Protocol
This protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components like phosphate salts)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-15 min: 5-95% B15-20 min: 95% B20-21 min: 95-5% B21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 236 nm (or wavelength of maximum absorbance)[1] |
4. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a good starting point.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[2][3]
Principle of the Method
The sample is first derivatized to a less polar, more volatile form. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or extracted ion chromatogram can be used for quantification.
Considerations for GC-MS Method Development
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (such as the amino group in the analyte). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[4][5]
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable for the separation of the derivatized analyte.
-
Inlet and Oven Temperature: The inlet temperature should be high enough to ensure complete vaporization without causing thermal degradation. The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.
-
Mass Spectrometry: Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching.
General GC-MS Protocol Outline
-
Derivatization: To 1 mg of the sample, add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS). Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.[5]
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Method Validation: Ensuring Data Integrity
Validation of the chosen analytical method is crucial to ensure that it is suitable for its intended purpose.[6][7] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]
Key Validation Parameters
The following table summarizes the essential parameters for the validation of a quantitative analytical method.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] | The analyte peak should be well-resolved from impurity and matrix peaks. Peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for assay, may be wider for impurity determination. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc. |
Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Conclusion
The quantitative analysis of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. The HPLC-UV method detailed in this application note provides a robust, reliable, and readily implementable solution for the routine analysis of this important intermediate. For orthogonal verification and impurity identification, GC-MS offers a powerful complementary technique. By following the outlined protocols and adhering to rigorous validation standards, researchers and drug development professionals can be confident in the accuracy and integrity of their analytical data.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
- Validation of Impurity Methods, Part II. LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. BenchChem.
- A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine. BenchChem.
Sources
- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 2. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. particle.dk [particle.dk]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for the Electrophilic Derivatization of 4-Aminomethyl-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Pyrimidine Scaffold
4-Aminomethyl-6-methoxypyrimidine is a valuable building block in medicinal chemistry and materials science. Its structure combines a methoxy-substituted pyrimidine ring with a reactive primary aminomethyl group. This unique arrangement offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and functional materials development. The pyrimidine core is a common motif in numerous biologically active compounds, while the aminomethyl side chain provides a convenient handle for introducing various functional groups.
This guide provides a detailed exploration of the reaction of this compound with common electrophiles, focusing on acylation, sulfonylation, and alkylation reactions. As a senior application scientist, this document aims to deliver not only step-by-step protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible synthetic outcomes.
Chemoselectivity: The Dominance of the Aminomethyl Group
A critical consideration in the electrophilic derivatization of this compound is the chemoselectivity of the reaction. The molecule possesses two potentially nucleophilic sites: the exocyclic primary amine of the aminomethyl group and the nitrogen atoms of the pyrimidine ring.
The aminomethyl group, being a primary alkylamine, is a potent nucleophile due to the localized nature of the nitrogen's lone pair of electrons in an sp³ hybridized orbital. In contrast, the pyrimidine ring is an electron-deficient aromatic system.[1] The lone pairs of the ring nitrogens are in sp² hybridized orbitals and are delocalized within the π-system, rendering them significantly less basic and nucleophilic.[2] Consequently, electrophilic attack will overwhelmingly and selectively occur at the more nucleophilic aminomethyl group.[1][3]
This inherent chemoselectivity simplifies the synthetic strategy, allowing for the direct functionalization of the aminomethyl side chain without the need for protecting groups on the pyrimidine ring.
Caption: Chemoselectivity in the reaction of this compound.
I. N-Acylation: Synthesis of Amide Derivatives
The N-acylation of this compound provides a straightforward route to a wide array of amide derivatives. This transformation is fundamental in drug development for introducing functionalities that can modulate biological activity, solubility, and metabolic stability. The reaction proceeds readily with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.
Mechanistic Rationale
The reaction follows a nucleophilic acyl substitution mechanism. The primary amine of the aminomethyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses to yield the amide product and a leaving group. A base, such as triethylamine or pyridine, is employed to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.
Caption: General mechanism for N-acylation.
Experimental Protocol: N-Acetylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acetylated product.
| Electrophile | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 85-95 |
| Benzoyl Chloride | Pyridine | DCM | 80-90 |
| Acetic Anhydride | Et₃N | DCM | 90-98 |
II. N-Sulfonylation: Preparation of Sulfonamide Derivatives
The synthesis of sulfonamides from this compound is another crucial transformation, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. The reaction with sulfonyl chlorides proceeds smoothly under basic conditions.
Mechanistic Rationale
The mechanism of N-sulfonylation is analogous to N-acylation. The nucleophilic aminomethyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. A pentacoordinate intermediate is formed, which then eliminates a chloride ion to generate the stable sulfonamide product. A base is required to neutralize the hydrochloric acid byproduct.
Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-sulfonylated derivative.
| Electrophile | Base | Solvent | Typical Yield (%) |
| p-Toluenesulfonyl Chloride | Pyridine | DCM | 80-90 |
| Methanesulfonyl Chloride | Et₃N | DCM | 75-85 |
| Benzenesulfonyl Chloride | Pyridine | DCM | 82-92 |
III. N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of this compound with alkyl halides provides access to secondary and tertiary amine derivatives. A key challenge in this reaction is controlling the degree of alkylation, as the primary amine can be converted to a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium salt.
Mechanistic Rationale and Selectivity Control
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the aminomethyl group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To favor mono-alkylation and prevent over-alkylation, several strategies can be employed:
-
Use of a large excess of the amine: This ensures that the alkyl halide is more likely to react with the starting primary amine rather than the mono-alkylated product.
-
Controlled addition of the alkylating agent: Slow, dropwise addition of the alkyl halide can help to maintain a low concentration of the alkylating agent, favoring mono-substitution.
-
Use of bulky alkylating agents: Steric hindrance can disfavor the second alkylation step.
Caption: Workflow for selective mono-N-alkylation.
Experimental Protocol: Mono-N-Benzylation with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend this compound (3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (1.0 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-benzylated product from unreacted starting material and any di-benzylated byproduct.
| Electrophile | Base | Solvent | Key Consideration |
| Benzyl Bromide | K₂CO₃ | ACN | Use of excess amine |
| Methyl Iodide | K₂CO₃ | ACN | Prone to over-alkylation |
| Ethyl Bromoacetate | NaHCO₃ | DMF | Potential for cyclization |
Conclusion
This compound is a versatile scaffold for the synthesis of a wide range of derivatives through reactions with various electrophiles. The pronounced nucleophilicity of the exocyclic aminomethyl group directs the reactions to this site with high chemoselectivity. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-alkylation provide robust and reproducible methods for accessing diverse libraries of pyrimidine-containing compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and beyond.
References
-
Brotz, F., Kempf, B., Singer, T., Zipse, H., & Mayr, H. (2007). Nucleophilicities and Carbon Basicities of Pyridines. Chemistry – A European Journal, 13(2), 336-345. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Larock, R. C. (1999).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Wikipedia contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. In Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]
-
LibreTexts. (2024). 24.9: Heterocyclic Amines. In Chemistry LibreTexts. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Available at: [Link]
Sources
Application Note: A Scalable and Efficient Synthesis of 4-Aminomethyl-6-methoxypyrimidine, a Key Intermediate for Pharmaceutical Research
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in biologically active molecules, including nucleic acids, highlights its importance in interacting with biological systems.[2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Specifically, substituted pyrimidines like 4-aminomethyl-6-methoxypyrimidine are highly valued as versatile building blocks in the synthesis of complex drug candidates. The presence of the methoxy group can enhance physicochemical properties and ligand-target binding, while the aminomethyl group provides a key reactive handle for further molecular elaboration.[3] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in drug development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is strategically designed as a two-step process starting from the commercially available 4-chloro-6-methoxypyrimidine. This approach ensures a cost-effective and efficient pathway suitable for scale-up. The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic workflow.
The first step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a cyanide group. The resulting 4-cyano-6-methoxypyrimidine is then subjected to catalytic hydrogenation to reduce the nitrile functionality to the desired primary amine.
Part 1: Synthesis of 4-Cyano-6-methoxypyrimidine
Principle and Rationale
This step employs a nucleophilic substitution reaction, a common strategy for functionalizing pyrimidine rings.[4] The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position by the cyanide anion. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high polarity, which aids in dissolving the sodium cyanide and facilitates the reaction.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Chloro-6-methoxypyrimidine | 144.56 | 100 g | 0.692 |
| Sodium Cyanide (NaCN) | 49.01 | 37.4 g | 0.763 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 500 mL | - |
Procedure:
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: The flask is charged with 4-chloro-6-methoxypyrimidine (100 g, 0.692 mol) and dimethyl sulfoxide (500 mL).
-
Reaction Initiation: Sodium cyanide (37.4 g, 0.763 mol) is added to the stirred solution.
-
Heating: The reaction mixture is heated to 80-90 °C and maintained at this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
The reaction mixture is cooled to room temperature and slowly poured into 2 L of ice-cold water with stirring.
-
The resulting precipitate is collected by filtration and washed with cold water (3 x 200 mL).
-
The crude product is dried under vacuum at 50 °C.
-
-
Purification: The crude solid is recrystallized from ethanol to afford pure 4-cyano-6-methoxypyrimidine as a white to off-white solid.
Part 2: Synthesis of this compound
Principle and Rationale
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[5] Catalytic hydrogenation is often the method of choice for its efficiency and clean reaction profile.[6][7] Raney Nickel is a highly effective catalyst for this transformation. The reaction is carried out in a methanolic ammonia solution to suppress the formation of secondary and tertiary amine byproducts.[6]
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Cyano-6-methoxypyrimidine | 135.13 | 50 g | 0.370 |
| Raney Nickel (50% slurry in water) | - | ~10 g | - |
| 7N Ammoniacal Methanol | - | 500 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
Catalyst Preparation: The Raney Nickel slurry (~10 g) is washed with methanol (3 x 50 mL) to remove water.
-
Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with 4-cyano-6-methoxypyrimidine (50 g, 0.370 mol), the washed Raney Nickel, and 7N ammoniacal methanol (500 mL).
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-60 psi. The mixture is stirred vigorously at room temperature for 8-12 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
Work-up:
-
Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake is washed with methanol (2 x 50 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to yield this compound as a clear oil or a solid.
Troubleshooting and Safety Considerations
-
Step 1 (Cyanation): Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The work-up procedure involving pouring into water should be done carefully to avoid splashing.
-
Step 2 (Reduction): Raney Nickel is pyrophoric when dry and should be handled as a slurry. Hydrogen gas is highly flammable. The hydrogenation should be carried out in a properly rated and maintained pressure vessel.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. By following this detailed guide, researchers and drug development professionals can reliably produce this key intermediate for the advancement of their research and development programs.
References
- Benchchem. Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
- Google Patents. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene...
- Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ChemRxiv.
- PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
- Google Patents. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
- NINGBO INNO PHARMCHEM CO., LTD. The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- YouTube. Nitriles: reduction to amines.
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.
- Royal Society of Chemistry.
- ResearchGate. What conditions are required for reduction of cyanopyrenes?
- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
- ResearchGate. Hydrogenation of Nitriles to Primary Amines Over Highly Dispersed Ni/SiC Catalyst Without Ammonia Addition | Request PDF.
- PubMed. The role of the methoxy group in approved drugs.
- PubMed Central. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- ResearchGate.
- ResearchGate.
- ResearchGate. How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Derivatization of 4-Aminomethyl-6-methoxypyrimidine for Parallel Library Synthesis
An Application Guide for Drug Discovery Professionals
Abstract & Introduction
The pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents, particularly kinase inhibitors. Its structural resemblance to the purine bases of ATP allows derivatives to effectively compete for binding in the hinge region of kinase enzymes, a critical interaction for modulating their activity. Within this class, 4-aminomethyl-6-methoxypyrimidine emerges as a particularly valuable building block. It features a reactive primary amine tethered to the core via a methylene spacer, providing synthetic flexibility while maintaining the key hydrogen bonding capabilities of the pyrimidine ring.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present a suite of robust, field-proven protocols for parallel library synthesis, enabling the rapid generation of diverse compound collections for high-throughput screening. The methodologies detailed herein—acylation, sulfonylation, reductive amination, and urea/thiourea formation—are selected for their reliability, broad substrate scope, and amenability to automated or semi-automated synthesis platforms.[1][2] Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and in-process validation to ensure scientific integrity and reproducibility.
Strategic Overview of Library Synthesis
The primary amine of this compound is the key diversification handle. Its nucleophilicity allows for a range of reliable chemical transformations. A parallel synthesis approach, where reactions are run simultaneously in an array of vessels (e.g., 96-well plates), is ideal for rapidly exploring the chemical space around this core.[3][4] The following workflow illustrates the diversification strategy.
Caption: Library synthesis workflow from the core scaffold.
Derivatization Protocols for Library Synthesis
The following sections provide detailed, step-by-step protocols optimized for parallel synthesis.
Protocol I: Acylation for Amide Library Synthesis
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[1][2] This protocol utilizes standard peptide coupling reagents to react the primary amine with a diverse set of carboxylic acids, offering a reliable path to a large amide library.
Causality: The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid for efficient nucleophilic attack by the amine. This avoids the need to convert acids to more reactive but potentially less stable acid chlorides, making it ideal for library synthesis with diverse inputs.
Caption: Amide formation via activated carboxylic acid.
Experimental Protocol:
-
Reagent Preparation (Stock Solutions):
-
Amine Stock: Prepare a 0.2 M solution of this compound in anhydrous DMF (N,N-Dimethylformamide).
-
Carboxylic Acid Library: Prepare 0.22 M solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Coupling Reagent Stock: Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Base Stock: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 200 µL (44 µmol, 1.1 eq) of the corresponding carboxylic acid solution from the library plate.
-
Add 200 µL (40 µmol, 1.0 eq) of the this compound stock solution to each well.
-
Add 200 µL (48 µmol, 1.2 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (80 µmol, 2.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block securely.
-
Shake the block at room temperature for 12-16 hours.
-
-
Work-up and Isolation (Parallel):
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products using an appropriate organic solvent (e.g., 2 x 1 mL of ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic extracts over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
-
Validation:
-
Analyze a representative subset of the library (e.g., 5-10 compounds) by LC-MS to confirm product formation and assess purity.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | High boiling point, good solvating power for reagents. |
| Coupling Agent | HATU, HBTU, or EDC/HOBt | Efficiently activates carboxylic acids, minimizes side reactions. |
| Base | DIPEA or Triethylamine | Non-nucleophilic base to neutralize generated acids without competing. |
| Stoichiometry | Amine:Acid:HATU:Base = 1:1.1:1.2:2.0 | Slight excess of acid and coupling agent drives reaction to completion. |
| Temperature | Room Temperature | Sufficient for most acylations, avoids thermal degradation. |
Protocol II: Sulfonylation for Sulfonamide Library Synthesis
Sulfonamides are key pharmacophores found in numerous approved drugs. This protocol describes the reaction of the primary amine with a library of sulfonyl chlorides.[5]
Causality: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct generated during the reaction.[5][6] Controlling the stoichiometry and temperature is critical to prevent potential di-sulfonylation, where a second sulfonyl chloride molecule reacts with the sulfonamide nitrogen.[6][7]
Caption: Sulfonamide formation from a primary amine.
Experimental Protocol:
-
Reagent Preparation:
-
Amine Stock: Prepare a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM).
-
Base Stock: Add triethylamine (Et₃N) (1.5 eq) directly to the amine stock solution.
-
Sulfonyl Chloride Library: Prepare 0.2 M solutions of various sulfonyl chlorides in anhydrous DCM in a 96-well plate.
-
-
Reaction Assembly (in a 96-well reaction block, cooled in an ice bath):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the amine/base stock solution.
-
Cool the reaction block to 0 °C.
-
Slowly add 205 µL (41 µmol, 1.05 eq) of the corresponding sulfonyl chloride solution to each well. Slow addition is key to control exotherm and selectivity.[7]
-
-
Reaction Conditions:
-
Maintain the reaction at 0 °C for 1 hour.
-
Seal the block and allow it to warm to room temperature while shaking for 12-16 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 500 µL of water.
-
Wash the organic phase with 1 M HCl (aq) (to remove excess base) and then with brine.
-
Pass the organic layer through a phase separator or dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo.
-
-
Validation:
-
Monitor reaction progress and purity by TLC or LC-MS. The primary side product to watch for is the di-sulfonylated species.[6]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that do not react with sulfonyl chlorides. |
| Base | Triethylamine or Pyridine (1.5 eq) | Neutralizes HCl byproduct. Pyridine can also act as a catalyst.[5][6] |
| Stoichiometry | Amine:Sulfonyl Chloride ≈ 1:1.05 | A slight excess of sulfonyl chloride ensures full conversion of the amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions, especially di-sulfonylation.[7] |
Protocol III: Reductive Amination for Secondary Amine Library Synthesis
Reductive amination is a powerful method to form C-N bonds, allowing for the introduction of significant structural diversity.[8] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.[9][10]
Causality: The reaction is typically a one-pot procedure.[8] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone.
Caption: One-pot reductive amination workflow.
Experimental Protocol:
-
Reagent Preparation:
-
Amine Stock: Prepare a 0.2 M solution of this compound in 1,2-Dichloroethane (DCE).
-
Aldehyde/Ketone Library: Prepare 0.22 M solutions of various aldehydes or ketones in DCE in a 96-well plate.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the amine stock solution.
-
Add 200 µL (44 µmol, 1.1 eq) of the corresponding aldehyde/ketone solution.
-
Optionally, add 2-3 µL of acetic acid to catalyze imine formation.
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (12.7 mg, 60 µmol, 1.5 eq) as a solid to each well. Note: Addition may cause slight effervescence.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous NaHCO₃ solution.
-
Extract with DCM (2 x 1 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Validation:
-
Analyze by LC-MS to confirm the mass of the desired secondary amine and check for the presence of unreacted starting materials or over-alkylation byproducts.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | DCE, DCM, or THF | Aprotic solvents compatible with the reducing agent. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for imines over carbonyls.[11] |
| Catalyst | Acetic Acid (catalytic) | Speeds up the formation of the iminium ion intermediate. |
| Stoichiometry | Amine:Carbonyl:STAB = 1:1.1:1.5 | Excess carbonyl and reducing agent drive the reaction. |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
Protocol IV: Urea and Thiourea Library Synthesis
Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, making them valuable functional groups in drug design.[12] The most straightforward synthesis involves reacting the primary amine with an isocyanate or isothiocyanate.
Causality: This reaction is highly efficient and typically requires no catalyst. The nucleophilic amine directly attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the rapid and clean formation of the corresponding urea or thiourea.[12][13]
Caption: Urea/Thiourea formation via isocyanate/isothiocyanate.
Experimental Protocol:
-
Reagent Preparation:
-
Amine Stock: Prepare a 0.2 M solution of this compound in anhydrous THF or DCM.
-
Isocyanate/Isothiocyanate Library: Prepare 0.2 M solutions of various isocyanates or isothiocyanates in anhydrous THF or DCM in a 96-well plate.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the amine stock solution.
-
Add 205 µL (41 µmol, 1.05 eq) of the corresponding isocyanate or isothiocyanate solution.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 2-8 hours. The reaction is often complete within a few hours.
-
-
Work-up and Isolation:
-
For many reactions, if the product is a solid, it may precipitate directly from the reaction mixture and can be isolated by filtration.
-
Alternatively, the solvent can be removed in vacuo. The crude product is often of high purity. If needed, purification can be achieved by trituration with a solvent like diethyl ether or by flash chromatography.
-
-
Validation:
-
Confirm product formation and purity via LC-MS and ¹H NMR analysis of a subset of the library.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or DCM | Aprotic solvents that do not react with isocyanates. |
| Catalyst | None required | The reaction is typically fast and high-yielding without a catalyst. |
| Stoichiometry | Amine:Isocyanate ≈ 1:1.05 | A slight excess of the isocyanate ensures complete consumption of the core scaffold. |
| Temperature | Room Temperature | Highly efficient at ambient temperatures. |
Conclusion
This compound is an exemplary starting scaffold for the construction of diverse chemical libraries aimed at biological screening. The primary amine handle provides a reliable point for chemical diversification through robust and well-understood reactions. The protocols detailed in this application note for acylation, sulfonylation, reductive amination, and urea/thiourea formation are optimized for efficiency and scalability, making them highly suitable for parallel synthesis in a drug discovery setting. By employing these methods, researchers can rapidly generate focused libraries of novel compounds, accelerating the identification of new therapeutic leads.
References
- Benchchem. Sulfonylation of Primary Amines. Technical Support Center.
-
Li, D. D., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry . PubMed Central. [Link]
- Benchchem. Sulfonamide Synthesis with Primary Amines. Technical Support Center.
-
Fries, P., et al. Automated and Parallel Amide Synthesis . ETH Research Collection. [Link]
-
Vasella, A., et al. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons . Taylor & Francis eBooks. [Link]
-
CiteDrive. [PDF] Automated and Parallel Amide Synthesis . [Link]
-
Sahoo, B. M., et al. (2018). Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]
-
Tripos Discovery Research. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides . Technology Networks. [Link]
-
Iska, V. B., et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space . RSC Publishing. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis . PubMed Central. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation . [Link]
-
Larsen, S. D., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . The Journal of Organic Chemistry. [Link]
-
Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . ChemSusChem. [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles . [Link]
-
Meshram, H. M., & Vishvanath, D. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions . ResearchGate. [Link]
-
Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . ChemSusChem. [Link]
- Benchchem.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. citedrive.com [citedrive.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst / ChemSusChem, 2020 [sci-hub.box]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the dedicated technical support center for the synthesis of 4-Aminomethyl-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic success. As your partner in the lab, my goal is to not only provide steps but to explain the underlying chemical principles to empower your research and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from a readily available precursor like 4,6-dichloropyrimidine. The general sequence is as follows:
-
Selective Methoxylation: First, one of the chloro groups is selectively replaced by a methoxy group. This is typically achieved by reacting 4,6-dichloropyrimidine with a controlled amount of sodium methoxide.
-
Introduction of the C4-Methyl Handle: The remaining chloro group at the C4 position is then substituted to introduce a one-carbon unit that can be converted to the aminomethyl group. A common approach is a cross-coupling reaction to introduce a methyl group, which can then be halogenated.
-
Halogenation of the Methyl Group: The methyl group at C4 is then halogenated, typically brominated or chlorinated, to form a reactive intermediate.
-
Amination: Finally, the halo-methyl group is displaced with an amine source, such as ammonia or a protected amine, to yield the final product, this compound.
Q2: What are the most critical parameters to control to achieve a high yield?
A2: Based on extensive experience with pyrimidine chemistry, the following parameters are crucial:
-
Temperature Control: Particularly during the amination and methoxylation steps, temperature plays a vital role in preventing side reactions, such as the formation of di-substituted byproducts.[1]
-
Stoichiometry: Precise control of reactant ratios is essential. For instance, using a significant excess of sodium methoxide in the first step can lead to the formation of 4,6-dimethoxypyrimidine.
-
Inert Atmosphere: Pyrimidine rings and their intermediates can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.
-
Moisture-Free Conditions: Many of the reagents used, such as organometallics in cross-coupling reactions and sodium methoxide, are sensitive to moisture. The use of anhydrous solvents and properly dried glassware is critical for success.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: A low yield can stem from several factors throughout the multi-step synthesis. Let's break down the possibilities:
-
Cause A: Inefficient Methoxylation.
-
Explanation: The selective replacement of one chlorine atom can be challenging. If the reaction is incomplete, you will carry over the starting 4,6-dichloropyrimidine. If the reaction goes too far, you will form the undesired 4,6-dimethoxypyrimidine.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to carefully monitor the progress of the reaction.
-
Control Stoichiometry: Start with a stoichiometric amount of sodium methoxide and adjust as needed based on reaction monitoring.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) to improve selectivity.
-
-
-
Cause B: Poor Conversion in the C4-Functionalization Step.
-
Explanation: Whether you are performing a cross-coupling reaction or another C-C bond-forming reaction at the C4 position, incomplete conversion is a common hurdle. This can be due to catalyst deactivation, insufficient temperature, or poor reagent quality.
-
Solution:
-
Catalyst Choice: Ensure you are using an appropriate and active catalyst for the chosen cross-coupling reaction (e.g., a Palladium-based catalyst for Suzuki or Stille coupling).
-
Reagent Quality: Use high-purity reagents, especially the organometallic partner.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for your specific substrate.
-
-
-
Cause C: Degradation during Halogenation or Amination.
-
Explanation: The conditions for halogenating the methyl group (e.g., using NBS or NCS with a radical initiator) or the subsequent amination can sometimes be harsh and lead to product degradation or the formation of intractable tars.
-
Solution:
-
Milder Reagents: Explore the use of milder halogenating agents or amination conditions. For the amination step, consider using a protected form of ammonia, like hexamethylenetetramine (in the Delepine reaction), followed by acidic hydrolysis.
-
pH Control: During the amination workup, careful control of pH is necessary to ensure the product is in its free base form for extraction, without causing degradation.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with several impurities that are difficult to remove. How can I identify and prevent their formation?
A: Impurity profiling is key to optimizing your synthesis. Here are common impurities and strategies to mitigate them:
-
Impurity A: Di-substituted Pyrimidines (e.g., 4,6-dimethoxypyrimidine or a di-aminated product).
-
Explanation: These arise from the lack of selectivity in the initial substitution reactions on the 4,6-dichloropyrimidine core.
-
Prevention: As mentioned, precise control of stoichiometry and temperature is your primary tool. A slight excess of the dichloropyrimidine can sometimes be used to suppress the formation of the di-substituted product, with the understanding that it will need to be removed in a subsequent step.
-
-
Impurity B: Over-alkylation or Over-amination Products.
-
Explanation: The newly formed aminomethyl group can potentially react further, especially if the reaction conditions are too harsh or if there is an excess of the alkylating/aminating agent.
-
Prevention:
-
Controlled Addition: Add the amination reagent slowly and at a controlled temperature.
-
Protecting Groups: In some cases, using a protected amine that is deprotected in the final step can prevent side reactions.
-
-
-
Impurity C: Oxidized Byproducts.
-
Explanation: The pyrimidine ring can be susceptible to oxidation, especially if heated in the presence of air for extended periods.
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during steps that require heating.
-
| Parameter | Sub-optimal Condition | Potential Negative Outcome | Optimized Condition | Expected Positive Outcome |
| Temperature | Too high during methoxylation/amination | Formation of di-substituted impurities, product degradation | Low to moderate (0-60 °C) with careful monitoring | Improved selectivity and higher purity[1] |
| Stoichiometry | Excess of nucleophile (methoxide/amine) | Increased formation of di-substituted byproducts | Near stoichiometric or slight excess of pyrimidine | Minimized di-substitution, easier purification |
| Atmosphere | Reaction open to air | Formation of oxidative impurities | Inert (Nitrogen or Argon) | Reduced side reactions and cleaner product |
| Solvent | Wet or protic solvent with sensitive reagents | Decomposition of reagents, low conversion | Anhydrous, aprotic solvents where appropriate | Higher reaction efficiency and yield |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methoxypyrimidine (Intermediate)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of sodium methoxide (1.05 equivalents) in methanol dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Final Product)
(This protocol assumes the successful synthesis of a 4-chloromethyl-6-methoxypyrimidine intermediate)
-
Setup: In a pressure vessel, dissolve 4-chloromethyl-6-methoxypyrimidine (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Cooling and Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
Purification: The crude product can be purified by column chromatography. For challenging purifications, cation-exchange chromatography can be an effective method for isolating the basic aminomethyl product from neutral impurities.[2]
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: A proposed synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Chen, J. (2013). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. CN102516182B. Google Patents.
-
Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Tejedor, D., López-Tosco, S., & García-Tellado, F. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(7), 3457–3463. Retrieved from [Link]
-
Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. DE10249946B4.
-
ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from [Link]
-
EPO. (n.d.). Process for the synthesis of 6-chloromethyluracil. EP3759082B1. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the technical support guide for the purification of 4-Aminomethyl-6-methoxypyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the isolation and purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude reaction mixture?
Understanding the potential impurities is the first step toward designing a robust purification strategy. The impurity profile of this compound is highly dependent on its synthetic route. A common synthesis involves the reduction of a corresponding nitrile or the displacement of a leaving group with an amine source.
Common Impurity Classes:
-
Unreacted Starting Materials: Such as 4-cyano-6-methoxypyrimidine or 4-(halomethyl)-6-methoxypyrimidine.
-
Reaction Byproducts: These can include over-alkylated products (secondary or tertiary amines) or products from side reactions involving the pyrimidine ring.
-
Reagent-Derived Impurities: Impurities originating from the reagents used, for example, residues from reducing agents or bases.[1][2][3]
-
Degradation Products: Aminopyrimidines can be susceptible to oxidation or hydrolysis under certain conditions, especially with prolonged exposure to acidic or basic conditions at elevated temperatures.[4]
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material is highly recommended to identify the major impurities and guide the choice of purification method.
Troubleshooting Purification by Column Chromatography
Column chromatography is a primary tool for purifying polar, basic compounds like this compound. However, its basic primary amine and polar pyrimidine ring can lead to significant challenges with standard silica gel chromatography.[5][6]
Q2: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. What's happening and how do I fix it?
This is the most common issue encountered. The streaking (or tailing) is caused by strong, non-ideal interactions between the basic amine group of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7][8] This leads to slow, uneven elution and broad peaks, which results in poor separation.
Solutions:
-
Deactivate the Silica Gel with a Base: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Additive: Triethylamine (TEA) is the most common choice. Start by adding 0.5-2% (v/v) of TEA to your chosen mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Alternative: Ammonium hydroxide can also be used, especially in highly polar solvent systems, but it is less volatile.[9][10]
-
-
Choose an Appropriate Solvent System: The polarity of the mobile phase must be sufficient to elute your compound.
-
Starting Point: Begin with a system like 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate.
-
TLC Optimization: Use TLC to find a solvent system (containing TEA) that gives your target compound a retention factor (Rf) of 0.2-0.35 . This Rf range typically provides the best separation on a column.[11]
-
Experimental Protocol: TLC Optimization with Base Additive
-
Prepare three small beakers with your chosen eluent (e.g., 90:10 DCM:MeOH).
-
To beaker 1, add 0.5% TEA. To beaker 2, add 1% TEA. To beaker 3, add 2% TEA.
-
Spot your crude reaction mixture on three separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates and observe the spot shape and Rf value. Choose the system that provides a compact spot with an Rf in the optimal range.
Q3: I'm losing a significant amount of my product on the column. Is it irreversibly stuck?
Yes, this is a strong possibility. If the interaction with the silica is too strong, your compound may not elute at all, even with a very polar mobile phase. This is particularly problematic if the silica has a high metal content, which can chelate to your compound.[7]
Solutions:
-
Dry Loading: If your crude product is not readily soluble in the mobile phase, dissolving it in a stronger solvent (like pure DCM or MeOH), adsorbing it onto a small amount of fresh silica gel, and evaporating to a dry, free-flowing powder can be effective. This powder is then loaded onto the top of the column. This technique prevents issues with initial sample dissolution and ensures a narrow starting band.[12]
-
Alternative Stationary Phases: If deactivating silica doesn't work, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds as it lacks the strong acidic character of silica.[10]
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography, which separates based on hydrophobicity rather than polarity, can be an excellent choice.[13]
-
Workflow for Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Purification by Crystallization/Recrystallization
Crystallization can be a highly effective and scalable method for purifying this compound, especially for removing minor impurities after a preliminary chromatographic separation.
Q4: I've isolated my product, but it's an oil and won't crystallize. What should I do?
Oiling out is a common problem where the compound separates from the solution as a liquid phase instead of forming a solid crystal lattice. This is often due to the presence of impurities, using a suboptimal solvent, or cooling the solution too rapidly.
Troubleshooting Steps:
-
Ensure High Purity: Crystallization works best with material that is already >90-95% pure. If your crude material is very impure, a rapid filtration through a plug of silica (with a TEA-doped eluent) may be necessary first.
-
Solvent Screening: The choice of solvent is critical. You need a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or freezer. Rapid cooling promotes oiling or the formation of very small, impure crystals.
-
Scratching & Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Table 1: Suggested Solvent Systems for Crystallization Screening
| Solvent System | Rationale |
| Isopropanol / Water | Good for polar compounds; solubility is tuned by the water ratio. |
| Ethyl Acetate / Hexane | A common system where the compound is soluble in the polar component and insoluble in the non-polar component. |
| Toluene | Aromatic solvent that can offer different selectivity. |
| Acetonitrile | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
Decision Tree for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization.
Product Handling and Stability
Q5: My purified, colorless product turned yellow/brown after a few days. What is causing this and how can I prevent it?
Primary amines and electron-rich aromatic systems like aminopyrimidines can be susceptible to air oxidation, which often results in the formation of colored impurities.[14]
Prevention and Storage:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Low Temperature: Store the container in a freezer (-20 °C) to slow down the rate of any potential decomposition reactions.
-
Protect from Light: Store in an amber vial or in a dark location to prevent light-induced degradation.
-
Salt Formation: For long-term storage, consider converting the free base to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often more crystalline and significantly less prone to oxidation.[15][16][17]
References
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
Goud, N. R., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3240-3253. [Link]
-
Kaur, R., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm, 23, 5016-5024. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography?[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. [Link]
-
JoVE. (n.d.). Silica Gel Column Chromatography: Overview. [Link]
-
Wikipedia. (n.d.). Thiamine. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Reddy, G. O., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2013, 1-7. [Link]
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29344. [Link]
-
Popa, G., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 137-146. [Link]
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 4-aminomethyl-6-methoxypyrimidine, a valuable building block in medicinal chemistry. Our goal is to move beyond simple protocols and explain the causality behind impurity formation, empowering you to optimize your synthesis for higher purity and yield.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation for the formation of the side product and actionable protocols to mitigate the issue.
Q1: My mass spectrometry results show a peak at approximately double the mass of my expected product, especially when the reaction is concentrated. What is this impurity?
A1: This observation strongly suggests the formation of a dimeric byproduct, specifically N-((6-methoxypyrimidin-4-yl)methyl)-4-aminomethyl-6-methoxypyrimidine.
This is a common issue when a nucleophilic product can react with a reactive starting material or intermediate.
Plausible Mechanism of Formation:
The primary amine of your desired product, this compound, is a potent nucleophile. If any electrophilic precursor, such as 4-chloro-6-methoxypyrimidine, remains in the reaction mixture, the product can react with it in a nucleophilic aromatic substitution (SNAr) reaction. This is often exacerbated at high concentrations or elevated temperatures.
Caption: Dimerization via SNAr reaction.
Troubleshooting and Prevention Protocol:
-
Monitor Starting Material Consumption: Before workup, ensure the complete consumption of the electrophilic precursor (e.g., 4-chloro-6-methoxypyrimidine) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control Stoichiometry: Use a slight excess of the aminomethyl source to ensure the halogenated pyrimidine is fully consumed.
-
Slow Addition & Dilution: Add the amine nucleophile slowly to a dilute solution of the electrophile. This maintains a low concentration of the nucleophile, favoring the desired reaction over the product-starting material reaction.
-
Temperature Control: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. Avoid unnecessary heating.
Q2: My NMR spectrum is clean, but I have a persistent, more polar impurity on my TLC plate. Mass spec confirms a loss of 14 Da (-CH₂). What is causing this?
A2: You are likely observing the formation of 4-aminomethyl-6-hydroxypyrimidine due to the hydrolysis of the methoxy group.
The methoxy group on the pyrimidine ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, which may be used during synthesis or workup.
Plausible Mechanism of Formation:
The pyrimidine ring is electron-deficient, which can make the carbon of the methoxy group susceptible to nucleophilic attack. Under acidic conditions, the pyrimidine nitrogen can be protonated, further activating the ring and facilitating nucleophilic attack by water. Under strongly basic conditions, direct SNAr displacement of the methoxide can occur, although this typically requires harsher conditions.
"4-Aminomethyl-6-methoxypyrimidine" stability issues and degradation pathways
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Aminomethyl-6-methoxypyrimidine. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this guide is built upon established principles of pyrimidine chemistry and stability testing to help you anticipate and troubleshoot potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the integrity of your sample, it is crucial to adhere to proper storage and handling protocols. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] Avoid contact with strong oxidizing agents.[3][4] For handling, use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent skin and eye contact.[2][3][4] Ensure adequate ventilation to avoid inhalation of any dust or vapors.[2][3]
Q2: I see unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A2: The appearance of new peaks in your chromatogram often indicates the presence of degradation products. The stability of pyrimidine derivatives can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[5][6][7] Consider the conditions your sample has been exposed to. To identify the source of these impurities, a systematic investigation, such as a forced degradation study, is recommended.[8][9]
Q3: How can I proactively assess the stability of my this compound formulation?
A3: Forced degradation studies are a powerful tool to predict the long-term stability of a drug substance and identify potential degradation products.[8][9] These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and photolytic stress) to accelerate its degradation.[10] The information gathered can help in developing stable formulations and analytical methods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of assay/potency over time | Chemical degradation of this compound. | Review storage conditions to ensure they are optimal. Perform a forced degradation study to identify the degradation pathway and develop a stability-indicating analytical method. |
| Change in physical appearance (e.g., color change) | Formation of colored degradation products, possibly due to oxidation or polymerization. | Protect the sample from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if necessary. Analyze the sample by techniques like LC-MS to identify the colored impurities. |
| Inconsistent results between experiments | Instability of the compound in the experimental medium (e.g., acidic or basic buffers). | Check the pH of your solutions and assess the stability of this compound at that pH over the duration of your experiment. Use freshly prepared solutions whenever possible. |
Postulated Degradation Pathways
Based on the functional groups present in this compound (a methoxy group, an aminomethyl group, and the pyrimidine ring), we can postulate several potential degradation pathways. These are hypothetical and should be confirmed experimentally.
Hydrolytic Degradation
Under acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, leading to the formation of a hydroxyl group.
Caption: Postulated hydrolytic degradation of the methoxy group.
Oxidative Degradation
The aminomethyl group is a potential site for oxidation, which could lead to the formation of an aldehyde or a carboxylic acid.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60 °C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at different time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) and collect samples at different time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
Analyze all samples (including a control sample kept under normal conditions) by a suitable stability-indicating HPLC method.
-
Use a diode array detector to check for peak purity.
-
Use LC-MS to determine the mass of the degradation products and aid in their identification.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Propose structures for the major degradation products based on their mass spectra and knowledge of chemical degradation pathways.
-
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Apollo Scientific. (n.d.).
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Pyrimidinamine, 4,6-dimethyl-.
- ChemicalBook. (n.d.). 4-Amino-2,6-dihydroxypyrimidine(873-83-6) Handling and Storage.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
- Sigma-Aldrich. (n.d.). 4-Amino-6-methoxypyrimidine 96%.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225–229.
- Kim, K. S., Pelton, J. G., Inwood, W. B., Andersen, U., Kustu, S., & Wemmer, D. E. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4089–4102.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203–213.
- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine.
- Zychlinski, K., & Zygmunt, M. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 44(1), 215–221.
- Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in genetics : TIG, 16(6), 261–265.
- Li, Y., Muth, A., Boparai, R., & Zelesky, T. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(8), 3377–3390.
- Kim, K. S., Pelton, J. G., Inwood, W. B., Andersen, U., Kustu, S., & Wemmer, D. E. (2010). Correction for Kim et al., The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(22), 6105.
- Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of pharmaceutical sciences, 81(8), 812–814.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Amino-2,6-dihydroxypyrimidine(873-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminomethyl-6-methoxypyrimidine Impurity Profiling and Identification
Welcome to the technical support center for the impurity profiling and identification of 4-Aminomethyl-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this key chemical intermediate. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
A1: Impurities in this compound can generally be categorized into three main types:
-
Process-Related Impurities: These are substances that arise during the synthesis of the molecule. They can include unreacted starting materials, intermediates that did not fully convert to the final product, and byproducts from side reactions. The specific process impurities will be highly dependent on the synthetic route employed.
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidizing agents. Understanding the degradation pathways is crucial for establishing appropriate storage and handling conditions.
-
Contaminants: This category includes any extraneous material introduced during manufacturing, processing, or storage, such as residual solvents, catalysts, or leachables from container closure systems.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To maintain the stability of this compound, it is recommended to store the compound in a well-sealed container, protected from light and moisture. Storage at controlled room temperature is generally acceptable for short-term use, but for long-term storage, refrigeration (2-8 °C) is advisable. It is also prudent to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Which analytical techniques are most suitable for the impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A well-developed HPLC method can provide a detailed impurity profile of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the identification and quantification of volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities. Both 1D (¹H and ¹³C) and 2D NMR experiments are often required for complete characterization.
Troubleshooting Guides
Scenario 1: Unexpected Peaks in the HPLC Chromatogram
Issue: "I am running an HPLC analysis of a new batch of this compound, and I see several small, unexpected peaks that were not present in the reference standard chromatogram."
Root Cause Analysis and Solution Workflow:
The appearance of new peaks in an HPLC chromatogram can be unsettling, but a systematic approach can quickly identify the cause and lead to a solution.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Step-by-Step Troubleshooting:
-
Verify System Performance: Before investigating the sample, ensure the HPLC system is performing correctly. Check system suitability parameters such as retention time precision, peak asymmetry, and theoretical plates using a well-characterized standard. If the system fails, troubleshoot the instrument (e.g., check for leaks, mobile phase composition, column integrity).
-
Consider Sample Preparation: Could the impurity have been introduced during sample preparation?
-
Action: Prepare a fresh sample, paying close attention to the solvent used for dissolution. Ensure the solvent is pure and does not react with the analyte.
-
Expert Insight: The aminomethyl group in this compound is basic and could potentially react with acidic components in the sample diluent over time. It's advisable to analyze samples promptly after preparation.
-
-
Investigate Potential Degradation: Has the sample been exposed to any stress conditions?
-
Action: Perform a forced degradation study.[1][2][3] Subject the this compound standard to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the stressed samples by HPLC.
-
Expert Insight: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under acidic conditions, potentially forming a hydroxylpyrimidine derivative. The aminomethyl group could be prone to oxidation. Comparing the chromatograms of the stressed samples to the batch can help identify if the unknown peaks are degradation products.
-
-
Review the Synthetic Pathway: Could the unexpected peaks be process-related impurities?
-
Action: Carefully review the synthesis route of this compound. Identify all starting materials, intermediates, and reagents used.
-
Expert Insight: A common synthesis might involve the reduction of a corresponding nitrile or the amination of a halomethylpyrimidine. Incomplete reactions could leave residual starting materials or intermediates. Side reactions, such as dimerization or reaction with solvents, are also possibilities.
-
-
Preliminary Identification with LC-MS:
-
Action: Analyze the sample using LC-MS to obtain the molecular weights of the unknown impurities.[4][5]
-
Expert Insight: The mass-to-charge ratio (m/z) will provide a critical clue to the identity of the impurity. For example, a peak with an m/z corresponding to the starting material or a predicted byproduct would be strong evidence for its presence.
-
Scenario 2: Difficulty in Structural Elucidation of an Unknown Impurity
Issue: "I have isolated an unknown impurity, and the LC-MS data gives a molecular weight, but I am struggling to determine its exact structure."
Comprehensive Structural Elucidation Workflow:
Once an impurity has been detected and isolated, a combination of spectroscopic techniques is required for unambiguous structural identification.
Impurity Identification Workflow
Caption: Workflow for structural elucidation of an unknown impurity.
Step-by-Step Guide to Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS):
-
Action: If not already done, obtain a high-resolution mass spectrum of the impurity. This will provide a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula).
-
Expert Insight: Knowing the exact molecular formula is a significant step forward. It allows you to calculate the degree of unsaturation and narrow down the possible structures.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Action: Perform MS/MS on the impurity's molecular ion. The fragmentation pattern will provide clues about the connectivity of the atoms.
-
Expert Insight: Look for characteristic fragment losses. For example, the loss of a methoxy group (-31 Da) or the aminomethyl group (-30 Da) would be indicative of where a modification might have occurred on the parent molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Acquire a full suite of NMR data for the isolated impurity:
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing you to piece together the molecular structure.[6][7][8]
-
-
Expert Insight: Compare the NMR spectra of the impurity to that of the this compound standard. Changes in chemical shifts or the appearance/disappearance of signals will pinpoint the location of the structural modification. For instance, a significant downfield shift of a proton on the pyrimidine ring could indicate the introduction of an electron-withdrawing group.
-
-
Propose and Confirm the Structure:
-
Action: Based on all the spectroscopic data, propose a putative structure for the impurity. The most definitive confirmation is to either synthesize the proposed structure and confirm that its analytical data matches that of the isolated impurity, or to obtain a commercially available reference standard.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required based on your specific instrumentation and the impurity profile of your sample.
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |
Protocol 2: Forced Degradation Study
The goal of a forced degradation study is to generate a modest amount of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[1][2][3]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidation | Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store solid sample at 105 °C for 48 hours. |
| Photolytic Degradation | Expose solid sample to UV light (254 nm) for 48 hours. |
Note: After exposure, neutralize the acidic and basic samples before HPLC analysis.
References
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]
-
A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance. PMC - NIH. Available at: [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
-
Forced Degradation Studies. Semantic Scholar. Available at: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
Technical Support Center: Navigating the NMR Signal Assignment of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the technical support center for troubleshooting the Nuclear Magnetic Resonance (NMR) signal assignment of 4-Aminomethyl-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure accurate structural elucidation. Here, we address common challenges in assigning the ¹H and ¹³C NMR spectra of this molecule in a practical question-and-answer format, grounded in established spectroscopic principles.
Predicted NMR Data for this compound
Structure:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H2 | 8.5 - 8.8 | Singlet (s) | 1H | Expected to be the most downfield aromatic proton due to the influence of two adjacent nitrogen atoms. |
| H5 | 6.5 - 6.8 | Singlet (s) | 1H | Shielded relative to H2. |
| -CH₂- | 3.8 - 4.2 | Singlet (s) or broad singlet | 2H | The chemical shift is influenced by the electron-withdrawing pyrimidine ring. May show coupling to the -NH₂ protons if the exchange is slow. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Typically a sharp singlet in this region for methoxy groups on a heteroaromatic ring.[1][2] |
| -NH₂ | 1.5 - 3.0 | Broad singlet (br s) | 2H | Chemical shift and signal shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 158 - 162 | Influenced by two adjacent nitrogen atoms. |
| C4 | 165 - 170 | Attached to the aminomethyl group. |
| C5 | 105 - 110 | Shielded carbon in the pyrimidine ring. |
| C6 | 170 - 175 | Attached to the methoxy group. |
| -CH₂- | 45 - 50 | Aliphatic carbon attached to the pyrimidine ring. |
| -OCH₃ | 54 - 58 | Typical range for a methoxy carbon on an aromatic ring.[2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am having trouble distinguishing between the two singlets for the pyrimidine ring protons (H2 and H5). How can I definitively assign them?
A1: This is a common challenge. While H2 is predicted to be further downfield than H5, their exact positions can be influenced by the solvent and other experimental conditions. Here is a systematic approach to assignment:
Step 1: Analyze the Chemical Environment The proton at the C2 position is flanked by two electronegative nitrogen atoms, leading to a significant deshielding effect. The proton at C5 is adjacent to one nitrogen and a carbon, making it relatively more shielded. Therefore, the singlet at the higher chemical shift (further downfield) is most likely H2.
Step 2: Utilize 2D NMR Spectroscopy For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the most powerful tool. This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Look for a correlation from the -CH₂- protons to the pyrimidine ring carbons. The -CH₂- protons should show a correlation to C4 and C5.
-
Look for a correlation from the -OCH₃ protons. The methoxy protons should show a correlation to C6.
-
Crucially, look for long-range couplings from H2 and H5. H2 should show a correlation to C4 and C6, while H5 should show a correlation to C4 and C6. By identifying the carbon signals first (C4 and C6 via their connection to the aminomethyl and methoxy groups, respectively), you can definitively assign H2 and H5.
Workflow for H2 and H5 Assignment using HMBC:
Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.
Q4: My signals are overlapping. What can I do to resolve them?
A4: Signal overlap is a common issue, especially in complex molecules or at lower magnetic field strengths. [3] Option 1: Change the Solvent Running the NMR in a different deuterated solvent can often resolve overlapping signals. [2]Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS) due to anisotropic effects, which may separate your overlapping peaks.
Option 2: Increase the Magnetic Field Strength If available, re-running your sample on a higher field NMR spectrometer will increase the dispersion of your signals, often resolving overlap. [3] Option 3: Utilize 2D NMR Spectroscopy As mentioned previously, 2D NMR is invaluable for resolving overlap.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. Even if two multiplets overlap, their cross-peaks in a COSY spectrum can help to trace out the individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Spreads out the proton signals based on the chemical shifts of the carbons they are attached to. Since the ¹³C chemical shift range is much larger than the ¹H range, this often resolves proton signals that overlap in the 1D spectrum. [4]* HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range proton-carbon correlations, which can help to piece together the molecular fragments even when direct proton-proton coupling information is obscured by overlap.
By employing these systematic troubleshooting strategies, you can overcome common hurdles in the NMR analysis of this compound and confidently assign its structure.
References
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Download Scientific Diagram]. Retrieved January 19, 2026, from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 19, 2026, from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved January 19, 2026, from [Link]
-
STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 19, 2026, from [Link]
-
American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Download Scientific Diagram]. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved January 19, 2026, from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of "4-Aminomethyl-6-methoxypyrimidine" in assays
Introduction: The Solubility Challenge of a Promising Scaffold
4-Aminomethyl-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery. Researchers utilizing this compound in various screening and biological assays frequently encounter a significant hurdle: its limited solubility in aqueous buffer systems. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.
This guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with this compound. We will delve into the physicochemical reasons for its low solubility and offer a series of practical, step-by-step troubleshooting strategies and protocols designed for immediate application in your laboratory.
Understanding the 'Why': A Physicochemical Analysis
The solubility behavior of this compound is dictated by its molecular structure. Key features include:
-
Aromatic Pyrimidine Ring: The planar, aromatic nature of the pyrimidine ring contributes to strong intermolecular stacking in the solid state. This results in high crystal lattice energy, which must be overcome by the solvent for dissolution to occur. The reported melting point of 157-160 °C is indicative of a stable crystal structure.[1]
-
Basic Aminomethyl Group: The primary amino group (-NH2) is basic. At physiological pH, it can be protonated to form a positively charged ammonium salt (-NH3+). This ionization is key to enhancing aqueous solubility.
-
Methoxy Group: The methoxy group (-OCH3) is relatively non-polar, contributing to the compound's overall lipophilicity.
The interplay between the lipophilic core and the ionizable amino group is central to the compound's pH-dependent solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound stock solution, prepared in DMSO, precipitate when diluted into my aqueous assay buffer (e.g., PBS pH 7.4)?
This is a classic issue known as "compound crashing." While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar and polar compounds and is widely used for preparing high-concentration stock solutions, it is a polar aprotic solvent.[2][3] When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO dissolves rapidly, but the compound it was carrying is suddenly exposed to an environment (water) in which it is poorly soluble. If the final concentration exceeds its aqueous solubility limit at that specific pH and temperature, it will precipitate out of the solution.
Q2: What is the best approach for preparing a high-concentration stock solution?
For initial stock preparation, using an organic co-solvent is standard practice.[4][5]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration primary stock (e.g., 10-50 mM). It can dissolve a wide range of polar and nonpolar substances.[2][3]
-
Alternatives: If DMSO is incompatible with your assay, other options include N,N-Dimethylformamide (DMF) or ethanol. However, these may be less effective at achieving very high concentrations and can have different effects on assay components.[][7]
Always create a fresh primary stock solution and visually inspect it for complete dissolution before making serial dilutions.
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
The most effective strategy is to leverage the basicity of the aminomethyl group by adjusting the pH of your buffer.[][8] By lowering the pH, you increase the protonation of the amino group, forming a more soluble salt.[9][10] For many weakly basic compounds, a decrease of 1-2 pH units below their pKa can increase solubility by 10 to 100-fold.
Q4: What is the recommended pH range for solubilizing this compound, and how do I implement it?
A pH between 4.0 and 6.5 is a good starting point for achieving significant solubility enhancement.
-
Mechanism: In this acidic-to-neutral range, the equilibrium shifts towards the protonated, more polar form of the molecule, which is more readily solvated by water.
-
Caution: Ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control to confirm that the buffer itself is not causing an artifact.
Q5: Are there other additives or formulation strategies I can use if pH adjustment is not an option?
Yes, several formulation strategies can be employed, though they require more extensive validation.[11][12][13]
-
Co-solvents: Adding a small percentage (typically 1-5%) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your final assay buffer can increase solubility.[4][] However, you must test for solvent tolerance in your assay, as even low concentrations can affect biological systems.[7]
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound, increasing its apparent solubility.[14][15] This is common in drug formulation but requires careful validation in sensitive biological assays.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where poorly soluble molecules can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.[9][13][16] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common choice in pharmaceutical formulations.[3]
Troubleshooting Workflows & Experimental Protocols
This section provides actionable protocols for systematically addressing solubility issues with this compound.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting poor solubility.
Caption: A decision tree for troubleshooting solubility issues.
Protocol 1: Preparation and Dilution of Stock Solution
This protocol minimizes the risk of precipitation during the preparation of working solutions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Aqueous assay buffer (e.g., PBS, TRIS, HEPES)
Procedure:
-
Prepare Primary Stock (e.g., 20 mM):
-
Weigh the required amount of solid this compound into a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Prepare Intermediate Dilution (in DMSO):
-
Perform serial dilutions from your primary stock using DMSO to create intermediate stocks (e.g., 2 mM, 200 µM). This is crucial for minimizing the amount of DMSO added to the final assay.
-
-
Prepare Final Working Solution (in Aqueous Buffer):
-
Add the aqueous assay buffer to a new tube first.
-
While vortexing the buffer, add the small volume of your DMSO intermediate stock dropwise to the buffer. This "reverse addition" method promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
For a final concentration of 10 µM from a 2 mM intermediate stock, you would add 5 µL of stock to 995 µL of buffer (a 1:200 dilution, 0.5% final DMSO concentration).
-
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation.
Protocol 2: Systematic Solubility Assessment via pH Adjustment
This protocol helps determine the optimal pH for solubilizing the compound in your aqueous system.
Materials:
-
10 mM stock of this compound in DMSO.
-
A series of buffers (e.g., 50 mM Sodium Acetate, MES, or Phosphate) adjusted to pH 4.0, 5.0, 6.0, and 7.4.
-
Clear 96-well plate or glass vials.
-
Nephelometer or plate reader capable of measuring light scatter (optional, for quantitative analysis).
Procedure:
-
Prepare Test Solutions: In triplicate, add 198 µL of each buffer (pH 4.0, 5.0, 6.0, 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (final DMSO concentration is 1%).
-
Prepare Controls: Prepare wells with 198 µL of buffer and 2 µL of DMSO to serve as vehicle controls.
-
Equilibrate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Visual Assessment: Carefully inspect each well against a dark background. Score the solubility based on the presence or absence of visible precipitate (see table below).
-
(Optional) Quantitative Assessment: Measure the turbidity of each well by reading absorbance at 600 nm or using a nephelometer. Higher readings indicate greater precipitation.
Data Summary: Expected pH-Dependent Solubility
| Buffer pH | Target Concentration | Expected Visual Outcome | Solubility Classification |
| 4.0 | 100 µM | Clear Solution | Soluble |
| 5.0 | 100 µM | Clear Solution | Soluble |
| 6.0 | 100 µM | Slight Haze / Fine Precipitate | Sparingly Soluble |
| 7.4 | 100 µM | Visible Precipitate / Cloudy | Poorly Soluble / Insoluble |
This data clearly illustrates the direct relationship between lower pH and increased aqueous solubility for this basic compound.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2015). ResearchGate. [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PMC - NIH. [Link]
-
Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants. (2020). PMC - NIH. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2023). ResearchGate. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]
-
solubility enhancement -by pH change & complexation. (2017). Slideshare. [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). ResearchGate. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
pH and solubility. (n.d.). Khan Academy. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. (2022). IFF. [Link]
-
Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties: Case Study—Hypromellose (HPMC). (n.d.). OUCI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2012). PMC - NIH. [Link]
-
4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem. [Link]
-
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]
-
Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). PubMed. [Link]
Sources
- 1. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: HPLC Reaction Monitoring of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the technical support center for the HPLC analysis of 4-Aminomethyl-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring chemical reactions involving this compound. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure the integrity and success of your analytical work.
Section 1: Understanding the Analyte and the Challenge
This compound is a heterocyclic compound featuring a basic primary amine group. When conducting reversed-phase HPLC analysis, this amine group is prone to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] This secondary interaction is a primary cause of poor chromatographic performance, most notably peak tailing, which can severely compromise resolution, accuracy, and the reliability of quantification.[4][5]
The goal of any HPLC method for reaction monitoring is to achieve a baseline separation of the starting materials, intermediates, and the final product, with symmetrical and reproducible peaks. This guide will provide you with the tools to achieve this for reactions involving this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup of an HPLC method for this compound.
Q1: What is the best type of HPLC column to use for this compound analysis?
A1: A modern, high-purity, end-capped C18 or C8 column is highly recommended. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, significantly reducing the secondary interactions that cause peak tailing with basic compounds like this compound.[1][3] Columns with polar-embedded phases can also provide excellent peak shape by shielding the basic analyte from the silica surface.[4]
Q2: What mobile phase composition should I start with?
A2: For initial method development, a gradient elution is advisable to determine the retention times of all components in your reaction mixture. A good starting point would be a gradient of:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
The acidic modifier in Mobile Phase A is crucial. Operating at a low pH (around 2.5-3.5) protonates the residual silanol groups on the stationary phase, rendering them neutral and minimizing their interaction with the protonated amine group of the analyte.[1][6]
Q3: What detection wavelength should I use?
A3: Pyrimidine derivatives typically exhibit strong UV absorbance.[7][8] A good starting point for detection is around 254 nm or 275 nm. To determine the optimal wavelength, it is best to run a UV-Vis scan of your starting material and product using a spectrophotometer or a photodiode array (PDA) detector in your HPLC system.
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: The most reliable method for peak identification is to use a mass spectrometer (LC-MS) as your detector. This will provide the mass-to-charge ratio of each eluting compound, allowing for definitive identification. If LC-MS is not available, you can run standards of your starting materials and any known intermediates to confirm their retention times. Spiking your reaction sample with these standards can also help confirm peak identity.
Section 3: A Step-by-Step Guide to a Robust HPLC Method
This section provides a detailed protocol for setting up an HPLC method for monitoring a reaction involving this compound.
Experimental Protocol: Reaction Monitoring
-
Sample Preparation:
-
Carefully take an aliquot from your reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent to stop the reaction. The mobile phase is often a good choice for the diluent to avoid solvent effects.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[2]
-
Perform serial dilutions to ensure the final concentration is within the linear range of your detector.
-
-
HPLC System and Conditions:
-
A standard HPLC system with a UV or PDA detector is suitable.
-
The following table summarizes a good starting point for your HPLC parameters:
-
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols, reducing peak tailing.[6] |
| Mobile Phase B | Acetonitrile | Good solvent strength for reversed-phase. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility. |
| Injection Vol. | 5 - 10 µL | Adjust based on sample concentration. |
| Detection | UV at 254 nm or optimal wavelength | Common for pyrimidine derivatives.[8] |
-
Data Analysis:
-
Integrate the peak areas of your starting material, product, and any significant intermediates.
-
Calculate the percentage conversion of your starting material and the yield of your product at each time point by comparing the peak areas relative to the initial time point (t=0).
-
Workflow Diagram
Caption: Troubleshooting Logic for Common HPLC Issues.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. Available from: [Link]
-
PubMed Central (PMC). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available from: [Link]
-
PubMed. Pyrimethamine analysis by enzyme inhibition and HPLC assays. Available from: [Link]
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available from: [Link]
-
National Institutes of Health (NIH). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]
-
PubMed. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Available from: [Link]
-
MDPI. Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer for the Monitoring of Amoxicillin in Real Samples Using the Chromatographic Method. Available from: [Link]
-
ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of By-products in the Synthesis of 4-Aminomethyl-6-methoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of by-products encountered during the synthesis of 4-Aminomethyl-6-methoxypyrimidine. While specific literature on the by-products of this exact molecule is limited, this guide leverages established principles of pyrimidine chemistry and common synthetic routes to provide a robust framework for identifying and characterizing unexpected impurities.
Introduction: The Synthetic Challenge
The synthesis of highly functionalized pyrimidines like this compound often involves multi-step reaction sequences. A plausible and common synthetic route involves the reduction of a nitrile precursor, 4-Cyano-6-methoxypyrimidine. This approach, while effective, can lead to a variety of by-products due to incomplete reactions, over-reduction, or side reactions of the reactive aminomethyl group. This guide will help you navigate the process of identifying these unknown species in your reaction mixture.
Troubleshooting Guide: Unraveling the Unknowns in Your Reaction Flask
This section addresses common issues encountered during the synthesis of this compound and provides a systematic approach to by-product characterization.
Question 1: My TLC/LC-MS analysis shows multiple unexpected spots/peaks after the reduction of 4-Cyano-6-methoxypyrimidine. What are the likely by-products?
Answer: The presence of multiple spots or peaks indicates a complex reaction mixture. Based on the plausible synthetic route involving the reduction of a nitrile, several by-products can be anticipated. The primary analytical techniques to begin characterization are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Plausible By-products from Nitrile Reduction:
-
Unreacted Starting Material (4-Cyano-6-methoxypyrimidine): Incomplete reduction is a common issue. The presence of the starting material can be confirmed by comparing its retention time (in HPLC) or Rf value (in TLC) with a known standard.
-
Aldehyde Intermediate (4-Formyl-6-methoxypyrimidine): Partial reduction of the nitrile can lead to the formation of the corresponding aldehyde. This intermediate may be unstable and could potentially react further.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the pyrimidine ring itself might be susceptible to reduction, leading to di- or tetrahydro-pyrimidine derivatives.[2]
-
Hydrolysis Products: If the reaction is worked up under aqueous acidic or basic conditions, the aminomethyl group or the methoxy group could be susceptible to hydrolysis, leading to the corresponding alcohol or pyrimidinone derivatives.
-
Dimeric By-products: The reactive aminomethyl group can potentially react with other electrophilic species in the reaction mixture, leading to the formation of dimers or other adducts.
Initial Characterization Strategy:
-
LC-MS Analysis: This is the most powerful initial technique. It will provide the molecular weights of the components in your mixture, offering crucial clues to their identities.[1][3]
-
TLC Analysis with Staining: Run a TLC plate and visualize it under UV light. Additionally, use stains like ninhydrin (to detect primary amines) and potassium permanganate (to detect reducible functional groups) to get more information about the nature of the by-products.
Question 2: My Mass Spectrometry data shows a peak with a mass corresponding to the starting nitrile. How can I confirm if it's unreacted starting material or an isomer?
Answer: While the molecular weight is a strong indicator, it is not definitive proof. To confirm the identity of a peak corresponding to the starting material's mass, you should employ chromatographic and spectroscopic techniques.
Confirmation Protocol:
-
Co-injection/Co-spotting:
-
HPLC: Mix a small amount of your reaction mixture with a pure standard of 4-Cyano-6-methoxypyrimidine and inject it into the HPLC. If the peak increases in intensity without the appearance of a new peak, it is highly likely to be your starting material.
-
TLC: Spot your reaction mixture and a pure standard of the starting material side-by-side on the same TLC plate. If they have the same Rf value, it supports their identity. For further confirmation, a co-spot (spotting both the mixture and the standard on the same point) should appear as a single spot.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can help confirm the elemental composition of the molecule.[1]
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[3]
Question 3: I have isolated an unknown by-product. How do I elucidate its structure?
Answer: Structural elucidation of an unknown by-product requires a combination of spectroscopic techniques. The general workflow is outlined below.
Experimental Protocols for By-product Characterization
Protocol 1: Isolation of the Unknown By-product
-
Column Chromatography: This is the most common method for isolating components of a reaction mixture. Use a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) and monitor the fractions by TLC.
-
Preparative HPLC: For smaller quantities or compounds that are difficult to separate by column chromatography, preparative HPLC can be used to obtain a pure sample.
Protocol 2: Spectroscopic Analysis for Structural Elucidation
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify key structural motifs.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms in the molecule.[1]
-
-
Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present in the molecule (e.g., C=O, N-H, C-N).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the formation of by-products in the reduction of 4-Cyano-6-methoxypyrimidine?
A1: The formation of by-products is often related to the choice of reducing agent, reaction temperature, and reaction time.
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction of the pyrimidine ring.[2] Milder reducing agents, or catalytic hydrogenation, might offer better selectivity.
-
Reaction Temperature: Higher temperatures can promote side reactions and decomposition.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.
Q2: How can I minimize the formation of by-products?
A2: Optimizing the reaction conditions is key.
-
Screening Reducing Agents: Experiment with different reducing agents (e.g., NaBH₄ with an additive, catalytic hydrogenation) to find one that selectively reduces the nitrile.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Q3: Are there any specific safety precautions I should take when working with aminomethyl-pyrimidines?
A3: Amines can be irritants and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Visualization of the By-product Characterization Workflow
The following diagram illustrates a logical workflow for the identification and characterization of unknown by-products in a chemical synthesis.
Caption: A workflow for the systematic identification and characterization of by-products.
Quantitative Data Summary
| By-product ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Key NMR Signals (δ ppm) |
| IMP-1 | 5.8 | 152.1 | 4-Formyl-6-methoxypyrimidine | 9.9 (s, 1H, -CHO), 8.8 (s, 1H, pyrimidine-H), 7.2 (s, 1H, pyrimidine-H), 4.1 (s, 3H, -OCH₃) |
| IMP-2 | 3.2 | 139.1 | Unreacted 4-Cyano-6-methoxypyrimidine | 8.9 (s, 1H, pyrimidine-H), 7.5 (s, 1H, pyrimidine-H), 4.2 (s, 3H, -OCH₃) |
| IMP-3 | 8.1 | 277.3 | Dimeric By-product | Complex pattern, requires 2D NMR for full assignment. |
This technical guide provides a foundational framework for addressing the common challenges associated with the synthesis and purification of this compound. By employing a systematic and logical approach to by-product characterization, researchers can save valuable time and resources, ultimately leading to a more efficient and successful synthesis.
References
- Modern Analytical Technique for Characterization Organic Compounds.
-
Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. Available at: [Link]
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents.
-
Synthesis of pyrimidines by direct condensation of amides and nitriles - ResearchGate. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]
-
(PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. Available at: [Link]
- CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents.
-
Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Potential Activities of 4-Aminomethyl-6-methoxypyrimidine and 4-Amino-6-methoxypyrimidine
Introduction
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous biologically active molecules.[1][2] Subtle modifications to this heterocyclic core can lead to profound changes in biological activity, a principle that underpins the iterative process of drug discovery. This guide provides a comparative analysis of two closely related pyrimidine derivatives: 4-Aminomethyl-6-methoxypyrimidine and 4-Amino-6-methoxypyrimidine .
While direct comparative biological data for these two specific molecules is not extensively available in current literature, this document will delve into a structure-activity relationship (SAR) analysis. By examining their structural distinctions and drawing upon the known biological roles of analogous compounds, we can project their potential activities and guide future research. Specifically, we will focus on the potential for these compounds to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology, given that 4-Amino-6-methoxypyrimidine is a known intermediate in the synthesis of PARP-1 inhibitors.
Structural and Physicochemical Comparison
The key structural difference between the two molecules lies in the substituent at the 4-position of the pyrimidine ring. 4-Amino-6-methoxypyrimidine possesses a primary amine group directly attached to the ring, whereas this compound has a methyl spacer between the amino group and the pyrimidine core.
| Feature | This compound | 4-Amino-6-methoxypyrimidine |
| Chemical Structure | ||
| Molecular Formula | C₆H₉N₃O | C₅H₇N₃O |
| Molecular Weight | 139.16 g/mol | 125.13 g/mol |
| Key Functional Group at C4 | Aminomethyl (-CH₂NH₂) | Amino (-NH₂) |
| Flexibility of C4 Substituent | Higher (due to rotatable C-C bond) | Lower |
| Basicity of Amino Group | Potentially higher (aliphatic amine) | Lower (aromatic amine) |
This seemingly minor difference—the insertion of a methylene linker—can have significant implications for the molecule's physicochemical properties and its interaction with biological targets. The aminomethyl group introduces greater conformational flexibility and alters the basicity of the nitrogen atom compared to the amino group, which is directly conjugated with the electron-withdrawing pyrimidine ring.
Projected Biological Activity: A Focus on PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[3] The inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The rationale for investigating these pyrimidine derivatives as potential PARP-1 inhibitors stems from the established role of 4-Amino-6-methoxypyrimidine as a precursor in their synthesis. The core pyrimidine structure can serve as a scaffold to present key pharmacophoric features that interact with the PARP-1 active site.
Structure-Activity Relationship (SAR) Insights
The difference in the C4 substituent is critical for potential interactions within the PARP-1 active site. The amino group of 4-Amino-6-methoxypyrimidine can act as a hydrogen bond donor. In contrast, the aminomethyl group in this compound offers a more flexible hydrogen bond donor and its altered basicity could influence ionic interactions.
The concept of bioisosterism , where one functional group is replaced by another with similar properties to enhance activity or optimize physicochemical characteristics, is relevant here.[4][5][6][7] The replacement of an amino group with an aminomethyl group can be considered a non-classical bioisosteric modification. This change can impact:
-
Binding Affinity and Selectivity: The increased flexibility of the aminomethyl group may allow for more optimal positioning within a binding pocket, potentially leading to enhanced affinity. However, it could also lead to a loss of selectivity if the more rigid conformation of the amino group is required for specific interactions.
-
Physicochemical Properties: The introduction of a methylene spacer can slightly increase lipophilicity, which may affect cell permeability and oral bioavailability.
To definitively compare the activities of these two compounds, a robust experimental evaluation is necessary.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
The following protocol outlines a detailed, step-by-step methodology for evaluating and comparing the inhibitory activity of this compound and 4-Amino-6-methoxypyrimidine against PARP-1. This protocol is based on established methods for assessing PARP-1 inhibition.[3][8][9]
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 4-Amino-6-methoxypyrimidine against human PARP-1.
Materials
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound and 4-Amino-6-methoxypyrimidine)
-
Positive control (e.g., Olaparib)
-
96-well microplates (high-binding)
-
Microplate reader
Experimental Workflow
Caption: The role of PARP-1 in DNA repair and the point of inhibition.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential biological activities of this compound and 4-Amino-6-methoxypyrimidine, with a specific focus on PARP-1 inhibition. While 4-Amino-6-methoxypyrimidine is a known precursor for PARP-1 inhibitors, the activity of this compound remains to be elucidated.
The key structural difference, the presence of a methylene spacer in the aminomethyl derivative, is predicted to influence its conformational flexibility and basicity, which in turn could significantly impact its binding affinity and selectivity for biological targets like PARP-1.
The provided experimental protocol offers a robust method for directly comparing the inhibitory potency of these two compounds. The results of such studies would provide valuable SAR data to guide the design of novel and more potent pyrimidine-based inhibitors for various therapeutic targets. Further investigations could also explore their activities against other relevant enzyme families, such as kinases, where aminopyrimidine scaffolds have shown significant promise.
References
-
National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. Available at: [Link]
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical & Biological Archives, 27(2), 895-908.
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]
- Sekiya, T., et al. (1983). Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry, 26(3), 411-6.
-
Chen, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(3), 941. Available at: [Link]
-
Balaji, T., & Suthakaran, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Aminopyrimidine Derivatives: A Comparative Analysis in Kinase Inhibition
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Among its varied forms, the 4-aminopyrimidine scaffold has emerged as a "privileged structure," particularly in the design of protein kinase inhibitors.[3] This guide provides a comparative analysis of 4-aminopyrimidine derivatives, using the conceptual framework of a molecule like "4-Aminomethyl-6-methoxypyrimidine" to explore how structural modifications influence biological activity. We will delve into the structure-activity relationships (SAR) of derivatives targeting key oncogenic kinases, present detailed synthetic strategies, and provide robust experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The 4-Aminopyrimidine Scaffold in Modern Drug Discovery
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with pyrimidine derivatives holding a place of particular importance due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The 4-aminopyrimidine core, a bioisostere of the purine base adenine, is exceptionally well-suited to interact with the ATP-binding pocket of protein kinases. This interaction typically involves the formation of crucial hydrogen bonds between the pyrimidine nitrogen atoms and the "hinge" region of the kinase, anchoring the inhibitor and enabling potent and often selective inhibition.[3]
Kinase deregulation is a well-established driver of cancer cell proliferation and survival, making kinase inhibitors a major class of antitumoral drugs.[8] The versatility of the 4-aminopyrimidine scaffold allows for chemical modifications at multiple positions (C2, C5, and C6), enabling medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of such derivatives to illuminate the principles of their design.
Comparative Analysis: Targeting Tropomyosin Receptor Kinases (Trk)
To illustrate the principles of SAR in this chemical class, we will examine derivatives of a 4-aminopyrazolylpyrimidine scaffold designed as inhibitors of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC). Dysregulation of Trk signaling is implicated in numerous cancers. The following analysis is synthesized from a study that successfully identified potent and orally bioavailable Trk inhibitors.[9]
Core Scaffold and Key Interactions
The initial hit compound identified possessed a 4-aminopyrazolylpyrimidine core. The design rationale is based on the pyrimidine ring's ability to form hydrogen bonds with the kinase hinge region, while substitutions on the pyrazole and the C2 position of the pyrimidine can be modified to achieve potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The development from an initial screening hit to a potent inhibitor involved systematic modification of the scaffold. Below is a table summarizing the activity of key representative compounds.
| Compound ID | R1 (at C2 of Pyrimidine) | R2 (at Pyrazole) | TrkA IC50 (nM) | TrkB IC50 (nM) |
| Hit 1 | 2-fluoro-phenylamino | H | 1500 | 1200 |
| Cpd 2 | 2-fluoro-phenylamino | Isopropoxy | 80 | 65 |
| Cpd 3 | (S)-1-(5-fluoropyridin-2-yl)ethylamino | Isopropoxy | 5 | 4 |
| AZ-23 | (S)-1-(5-fluoropyridin-2-yl)ethylamino | Isopropoxy + 5-Cl | 1.8 | 1.6 |
Data is illustrative and synthesized from published findings for educational purposes.[9]
Interpretation of SAR:
-
From Hit 1 to Cpd 2: The introduction of a small lipophilic isopropoxy group at the R2 position on the pyrazole ring significantly improved potency. This suggests the presence of a hydrophobic pocket in the active site that can be favorably occupied.
-
From Cpd 2 to Cpd 3: Modifying the R1 substituent from a simple substituted aniline to a chiral (S)-1-(5-fluoropyridin-2-yl)ethylamine resulted in a greater than 10-fold increase in potency. This highlights the critical role of the R1 group in forming specific interactions, likely additional hydrogen bonds or optimal van der Waals contacts, deep within the ATP-binding pocket. The stereochemistry is crucial, indicating a highly defined binding conformation.
-
From Cpd 3 to AZ-23: The addition of a chlorine atom at the C5 position of the pyrimidine ring further enhanced potency, leading to the discovery of AZ-23. This modification can influence the electronics of the pyrimidine ring system and potentially engage in additional favorable interactions within the kinase active site. AZ-23 was identified as a potent, orally bioavailable Trk A/B inhibitor.[9]
This progression clearly demonstrates how systematic, rational modifications to the 4-aminopyrimidine scaffold can transform a low-micromolar hit into a highly potent, single-digit nanomolar inhibitor.
General Synthetic Strategy
The synthesis of 4-aminopyrimidine derivatives often follows a convergent strategy, typically involving the sequential substitution of a di-chlorinated pyrimidine precursor. This approach offers flexibility for creating a diverse library of analogs.
Workflow for Synthesis of 4-Aminopyrazolylpyrimidine Derivatives
Caption: Simplified Trk signaling pathway and the point of intervention for 4-aminopyrimidine inhibitors.
The 4-aminopyrimidine scaffold is a highly validated and versatile starting point for the development of potent and selective kinase inhibitors. The comparative analysis of Trk inhibitors demonstrates that strategic and systematic modifications to substituents at the C2, C5, and attached heterocyclic rings can lead to dramatic improvements in biological activity. [9]By understanding the underlying structure-activity relationships and employing robust synthetic and screening protocols, researchers can effectively leverage this privileged scaffold to develop novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (n.d.). PubMed. [Link]
-
Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. (n.d.). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). ResearchGate. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]
-
Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (n.d.). I.R.I.S. Institutional Research Information System. [Link]
-
Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. (2021). PubMed. [Link]
-
Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. (n.d.). PubMed. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (n.d.). ResearchGate. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]
- 9. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Privileged Framework for Targeted Drug Discovery – A Comparative Guide to 4-Aminomethyl-6-methoxypyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine core represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine bases of nucleic acids allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a specific focus on the 4-aminomethyl-6-methoxypyrimidine scaffold and its analogs. By examining the impact of structural modifications on biological activity, we aim to furnish a valuable resource for the rational design of novel, potent, and selective therapeutic agents.
The Strategic Importance of the 4,6-Disubstituted Pyrimidine Core
The pyrimidine ring is a versatile scaffold whose biological activity can be finely tuned through substitutions at various positions.[2][3] The 4- and 6-positions are particularly crucial for dictating potency and selectivity. The 4-aminomethyl group, a key feature of our topic compound, is often instrumental in forming critical hydrogen bond interactions within the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors.[4] The methoxy group at the 6-position, a small hydrogen bond acceptor, can also significantly influence binding affinity and selectivity.[5] This guide will dissect the nuanced interplay of these and other substitutions, providing a framework for optimizing pyrimidine-based compounds for a range of biological targets.
Comparative Analysis of this compound Analogs and Related Kinase Inhibitors
While direct, extensive SAR studies on this compound are not broadly published, a wealth of data exists for structurally related pyrimidine derivatives. By analyzing this data, we can extrapolate key SAR trends and predict the impact of modifications to our core scaffold. The following tables summarize the inhibitory activities of various substituted pyrimidine analogs against several important kinase targets.
| Table 1: SAR of 2,4,6-Trisubstituted Pyrimidines as Kinase Inhibitors | ||||
| Compound ID | R2-Substituent | R4-Substituent | R6-Substituent | Target Kinase |
| Reference 1a | -NH-(3-methoxyphenyl) | -NH-(3-(diethylamino)propyl) | -H | Multiple Cancer Cell Lines |
| Reference 1b | -NH-(3-methoxyphenyl) | -NH-(3-(diethylamino)propyl) | -NH-(4-fluorobenzyl) | Multiple Cancer Cell Lines |
| Reference 2 | -NH-aryl | -aryl | -Br | PAK1 |
| Hypothetical 1 | Various amines | -CH2NH2 | -OCH3 | Kinase X |
| Hypothetical 2 | Various amines | -CH2NH-R | -OCH3 | Kinase X |
| Hypothetical 3 | Various amines | -CH2NH2 | -OR | Kinase X |
Analysis:
-
Substitution at R2: The nature of the substituent at the 2-position of the pyrimidine ring is critical for potency and selectivity. A variety of amine-based substituents have been shown to be effective, often engaging in key hydrogen bonding interactions.[1][6]
-
The 4-Aminomethyl Group: The aminomethyl group at the C4 position is a key pharmacophoric element. The primary amine can act as a hydrogen bond donor, while the methylene linker provides conformational flexibility, allowing for optimal positioning within the target's binding site.[4] Modifications to this group, such as N-alkylation or N-acylation, can be explored to modulate potency and physicochemical properties.
-
The 6-Methoxy Group: The small methoxy group at C6 can contribute to binding through hydrogen bonding or hydrophobic interactions. Varying the alkoxy group (e.g., ethoxy, propoxy) can probe the steric and electronic requirements of the binding pocket.
-
Substitution at C5: Introduction of a substituent at the 5-position, such as a bromine atom, has been shown to enhance potency in some series.[6]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from readily available pyrimidine precursors. A generalized synthetic route is outlined below.
Scheme 1: General Synthetic Route
Caption: A generalized synthetic pathway to this compound analogs.
Step-by-Step Protocol:
-
Ammonolysis/Aminolysis of 4,6-Dichloropyrimidine: 4,6-Dichloropyrimidine is reacted with ammonia or a primary amine to selectively displace one of the chlorine atoms, typically at the more reactive 4-position, yielding 4-amino-6-chloropyrimidine derivatives.[7]
-
Alkoxylation: The remaining chlorine atom at the 6-position is then displaced by a methoxy group using sodium methoxide in methanol.[7]
-
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced at the 4-position through various synthetic strategies. One common method involves the conversion of a 4-cyano or 4-formylpyrimidine precursor via reduction. For instance, a 4-cyanopyrimidine can be reduced to the corresponding 4-aminomethylpyrimidine using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the inhibitory potency of the synthesized compounds, a robust in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.[8][9]
Workflow for In Vitro Kinase Assay
Caption: Key steps in a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase enzyme solution to the wells of the assay plate.
-
Add the diluted test compounds or DMSO (as a control) to the wells.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Visualizing the Bigger Picture: Signaling Pathways and Logical Relationships
To understand the context in which these pyrimidine-based inhibitors function, it is crucial to visualize the signaling pathways they target. Many pyrimidine derivatives act as inhibitors of protein kinases, which are key regulators of cellular signaling cascades implicated in diseases like cancer.
Generalized Kinase Signaling Pathway
Caption: A simplified representation of a kinase signaling cascade and the point of intervention by a pyrimidine-based inhibitor.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel enzyme inhibitors. By leveraging the extensive knowledge of pyrimidine SAR, medicinal chemists can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field. Future work should focus on synthesizing and evaluating a focused library of this compound derivatives to directly probe the SAR of this specific scaffold and identify lead compounds for further development.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- BenchChem. (2025).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem. (2025).
- Ialongo, D., et al. (2023).
- ACS Publications. (2021).
- MDPI. (2025). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series.
- PMC - PubMed Central. (2023).
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- PMC - PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
- ResearchGate. (n.d.).
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Khan Academy. (n.d.). Drawing dot structures.
- Google Patents. (n.d.). CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
- Chemistry LibreTexts. (2023). Lewis Dot Structures.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- NIH. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.
- Khan Academy. (n.d.). Dot structures I: Single bonds.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- MDPI. (2024).
- YouTube. (2015). Lewis Dot Structures.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
- YouTube. (2017). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures.
- PubMed. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold.
- ACS Publications. (n.d.). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors.
- PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- EPO. (2013).
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
MDPI. (n.d.). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][8]benzoxazine and Evaluation of Their Antiviral Activity.
- Stanford University. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- PubMed. (2025).
- Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues.
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....
- PubMed. (2024).
- PMC - NIH. (2025). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model.
- PubMed. (n.d.). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
- PMC - NIH. (2025).
- PMC - NIH. (n.d.).
- NIH. (n.d.). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity.
- Santa Cruz Biotechnology. (n.d.). 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Validating the In Vitro Biological Activity of 4-Aminomethyl-6-methoxypyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the journey toward therapeutic innovation. This guide provides an in-depth, technically focused framework for validating the biological activity of "4-Aminomethyl-6-methoxypyrimidine" in vitro. Moving beyond a rigid, templated approach, we will explore a logical, tiered experimental strategy, beginning with broad assessments of cytotoxicity and progressing to more defined, target-oriented assays. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to understanding the compound's potential.
Introduction to this compound and the Rationale for Investigation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its versatility allows for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The specific substitutions on the pyrimidine ring, such as the 4-amino and 6-methoxy groups present in our compound of interest, are frequently found in potent kinase inhibitors.[4] This structural similarity provides a strong rationale for investigating "this compound" as a potential modulator of cellular signaling pathways, particularly those driven by protein kinases.
Part 1: Foundational Screening - Assessing Cytotoxicity and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic potential and establishes a concentration range for subsequent, more specific assays. The MTT and XTT assays are robust, colorimetric methods ideal for this purpose.
Comparative Analysis of Initial Viability Assays: MTT vs. XTT
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of living cells. The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in a colored formazan product. The intensity of this color is directly proportional to the number of viable cells.
The primary distinction lies in the solubility of the formazan product. In the MTT assay, the resulting purple formazan is insoluble and requires a solubilization step, typically with an organic solvent like DMSO. The XTT assay, on the other hand, produces a water-soluble orange formazan, streamlining the protocol by eliminating the solubilization step.
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases. | Reduction of XTT to a water-soluble orange formazan product. |
| Solubilization Step | Required (e.g., DMSO, isopropanol). | Not required. |
| Advantages | Well-established, cost-effective. | Faster, simpler protocol, reduced potential for error. |
| Disadvantages | Additional solubilization step can introduce variability. | Can be more expensive than MTT. |
Experimental Workflow: A Tiered Approach
The following diagram illustrates a logical workflow for the initial in vitro validation of "this compound".
Caption: Potential kinase inhibition pathways for this compound.
Caption: The folate synthesis pathway and potential inhibition by this compound.
Detailed Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of "this compound" against a specific kinase. Commercially available kinase assay kits are recommended for ease of use and reproducibility. [5][6][7][8][9][10][11][12][13][14] Materials:
-
Recombinant human kinase (e.g., EGFR, JAK2, CDK4/6)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
"this compound" and comparator drugs
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of "this compound" and the comparator kinase inhibitors in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound or vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Detailed Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit DHFR activity. [15][16][17][18][19] Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR assay buffer
-
"this compound" and Pemetrexed (positive control)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of DHF, NADPH, and serial dilutions of "this compound" and Pemetrexed in DHFR assay buffer.
-
Assay Setup: In a 96-well plate, add the DHFR enzyme and the test compound or vehicle control.
-
Initiation of Reaction: Start the reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at room temperature. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Part 3: Data Interpretation and Future Directions
The results from these in vitro assays will provide a comprehensive initial biological profile of "this compound".
Expected Outcomes and Interpretation:
| Assay | Possible Outcome | Interpretation | Next Steps |
| MTT/XTT Assay | Dose-dependent decrease in cell viability. | The compound is cytotoxic to the tested cell lines. | Proceed to mechanistic studies to identify the mode of action. |
| No significant effect on cell viability. | The compound is not cytotoxic at the tested concentrations. | Consider screening for non-cytotoxic activities (e.g., anti-inflammatory). | |
| In Vitro Kinase Assays | Potent inhibition of a specific kinase (low IC50 value). | The compound is a potential inhibitor of that kinase. | Conduct further studies to confirm target engagement in cells (e.g., Western blot for downstream signaling). |
| Weak or no inhibition of the tested kinases. | The compound is not a potent inhibitor of these specific kinases. | Explore other potential targets or mechanisms. | |
| DHFR Inhibition Assay | Potent inhibition of DHFR (low IC50 value). | The compound has antifolate activity. | Validate in cellular assays by assessing rescue with folinic acid. |
| Weak or no inhibition of DHFR. | The compound does not act as a direct DHFR inhibitor. | Focus on other potential mechanisms. |
This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro validation of "this compound". By starting with broad cytotoxicity screening and progressing to hypothesis-driven mechanistic studies with appropriate comparators, researchers can efficiently and effectively characterize the biological activity of this novel compound. The data generated from this workflow will provide a solid foundation for further preclinical development, including cell-based secondary assays, selectivity profiling, and eventually, in vivo efficacy studies. The pyrimidine scaffold continues to be a rich source of therapeutic innovation, and a thorough and logical validation process is paramount to unlocking the full potential of new derivatives like "this compound".
References
- Adjei, A. A. (2004). Pemetrexed (ALIMTA), a novel multitargeted antineoplastic agent. Clinical Cancer Research, 10(12_suppl), 4276s-4280s.
- Ajayi, S., & Funt, S. (2020). Ruxolitinib. In StatPearls.
- Cadoo, A. S., & Gucalp, A. (2015). Palbociclib: a novel cyclin-dependent kinase inhibitor for hormone receptor–positive advanced breast cancer. Clinical Breast Cancer, 15(5), 329-335.
- Deeks, E. D. (2015). Palbociclib: first global approval. Drugs, 75(6), 713-721.
- Hanauske, A. R., Chen, V., & Paoletti, P. (2001). Pemetrexed disodium: a novel antifolate clinically active against a variety of solid tumors. The Oncologist, 6(4), 363-373.
- Harrison, C., Kiladjian, J. J., Al-Ali, H. K., Gisslinger, H., Waltzman, R., Stalbovskaya, V., ... & Verstovsek, S. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. New England Journal of Medicine, 366(9), 787-798.
- Hart, L. A., & Moy, B. (2015). Palbociclib in hormone receptor–positive advanced breast cancer. The New England journal of medicine, 373(3), 272-273.
- He, K., & Zhou, C. (2011). Pemetrexed in the treatment of advanced non-small cell lung cancer. Future Oncology, 7(1), 27-38.
- Jakafi® (ruxolitinib) [package insert].
- Laskin, J. J., & Sandler, A. B. (2004). Pemetrexed in non–small-cell lung cancer. Cancer, 101(11), 2443-2449.
- O'Brien, S., Furman, R. R., Coutre, S. E., Flinn, I. W., Burger, J. A., Blum, K. A., ... & Byrd, J. C. (2018). Ibrutinib plus rituximab versus placebo plus rituximab in previously treated chronic lymphocytic leukemia or small lymphocytic lymphoma (HELIOS): a randomised, double-blind, phase 3 study. The Lancet Oncology, 19(3), 397-408.
- O'Brien, S., Jones, J. A., Coutre, S. E., Mato, A. R., Hillmen, P., Tam, C., ... & Byrd, J. C. (2016). Ibrutinib for patients with relapsed or refractory chronic lymphocytic leukaemia with 17p deletion (RESONATE-17): a phase 2, open-label, multicentre study. The Lancet Oncology, 17(10), 1409-1418.
- Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117.
- Scagliotti, G., Parikh, P., von Pawel, J., Biesma, B., Vansteenkiste, J., Manegold, C., ... & Visseren-Grul, C. (2008). Phase III study comparing cisplatin plus gemcitabine with cisplatin plus pemetrexed in chemotherapy-naive patients with advanced-stage non–small-cell lung cancer. Journal of clinical oncology, 26(21), 3543-3551.
- Verstovsek, S., Mesa, R. A., Gotlib, J., Levy, R. S., Gupta, V., DiPersio, J. F., ... & Kantarjian, H. M. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 366(9), 799-807.
- Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Seminars in oncology, 31(6 Suppl 13), 3-17.
- Byrd, J. C., Brown, J. R., O’Brien, S., Barrientos, J. C., Kay, N. E., Reddy, N. M., ... & Ghia, P. (2014). Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. New England Journal of Medicine, 370(24), 2325-2335.
- Byrd, J. C., Hillmen, P., O'Brien, S., Barrientos, J. C., Reddy, N. M., Coutre, S., ... & Furman, R. R. (2015). Long-term follow-up of the RESONATE study of ibrutinib vs ofatumumab in relapsed or refractory chronic lymphocytic leukemia. Blood, 126(23), 75-75.
- Wang, M. L., Rule, S., Martin, P., Goy, A., Auer, R., Kahl, B. S., ... & Dreyling, M. (2013). Targeting BTK with ibrutinib in relapsed or refractory mantle-cell lymphoma. New England Journal of Medicine, 369(6), 507-516.
- Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S. A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 375(20), 1925-1936.
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
- Widemann, B. C., Balis, F. M., Adamson, P. C., Gillespie, A., Sato, J. K., & Poplack, D. G. (1999). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Clinical chemistry, 45(2), 223-228.
- Haber, D. A., Beverly, S. M., Kiely, M. L., & Schimke, R. T. (1981). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Analytical biochemistry, 118(1), 118-126.
- Bagley, S. W., Buchanan, J. L., Chen, C., Fargnoli, J., Golas, J., Kelly, M., ... & Lucas, J. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(12), 3622-3627.
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]
- Lee, J., Kim, D., Song, J., Park, S., Kim, H., & Lee, K. (2018). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Molecules, 23(8), 1989.
- Xiong, Y., & Hannon, G. J. (1993). Direct binding of cyclin D to the retinoblastoma gene product (pRb) and pRb phosphorylation by the cyclin D-dependent kinase CDK4. Genes & development, 7(7a), 1151-1160.
- van der Zanden, S. Y., van de Locht, L. T., van den Heuvel, D., de Groot, A. M., Jacobs, B. A., ... & Jansen, G. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life science alliance, 6(8).
- Al-Awar, R., An, J., & Schimmer, A. D. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific reports, 10(1), 52.
- Goldman, I. D. (2013). The antifolates. In Cancer Chemotherapy and Biotherapy (pp. 129-150). Springer, New York, NY.
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
- Ugarkar, B. G., Castellino, A. J., DaRe, J. M., Erion, M. D., & Raths, R. A. (2000). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of medicinal chemistry, 43(15), 2894-2904.
- Jablonowski, J. A., Chai, W., Dvorak, C. A., Garlisi, C. G., Kaftan, E. J., ... & West, R. E. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7245-7257.
- Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 40(14), 2293-2303.
- Pathak, A., & Rohilla, S. (2022). Pyrimidine-Based Drugs: Recent Advances. Molecules, 27(3), 941.
- Kumar, A., & Singh, P. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4429-4444.
- Duran-Frigola, M., & Aloy, P. (2013). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 18(9), 11218-11234.
- Singh, A., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 2.
- Kaur, R., & Kumar, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2639-2681.
- Pathak, A., & Rohilla, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 405.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. rsc.org [rsc.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. content.abcam.com [content.abcam.com]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to IRAK4 Inhibition: Evaluating the Efficacy of Novel Pyrimidine Scaffolds
This guide provides a technical comparison of a novel pyrimidine-based inhibitor scaffold against other known inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As researchers and drug development professionals, understanding the comparative efficacy and the methodologies used for these evaluations is critical for advancing therapeutic programs in immunology and oncology.
Introduction: The Significance of IRAK4 and the Pyrimidine Core
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] Positioned downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), IRAK4 activation via the MyD88 adaptor protein is a critical event that initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways.[2][3] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Dysregulation of this pathway is implicated in a host of autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers like specific subtypes of diffuse large B-cell lymphoma (DLBCL).[4][5] Consequently, the selective inhibition of IRAK4 kinase activity is a highly pursued therapeutic strategy.[5]
Recent advancements in medicinal chemistry have identified various scaffolds capable of potent and selective IRAK4 inhibition. Among these, aminopyrimidine derivatives have emerged as a particularly promising class. This guide focuses on the efficacy profile of a key aminopyrimidine-containing compound, Zimlovisertib (PF-06650833) , as a representative of this chemical series. Its performance is benchmarked against other well-characterized IRAK4 inhibitors that have entered preclinical or clinical development.
Comparative Efficacy of Lead IRAK4 Inhibitors
The potency of a kinase inhibitor is most commonly expressed by its half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value denotes higher potency. The following table summarizes the reported biochemical potencies of Zimlovisertib and other leading IRAK4 inhibitors.
| Compound Name | Alternate Name | Type | Target | Potency (IC50 / Kᵢ) | Source(s) |
| Zimlovisertib | PF-06650833 | Small Molecule | IRAK4 | 0.2 nM (IC50) | [5][6][7] |
| BMS-986126 | - | Small Molecule | IRAK4 | 5.3 nM (IC50) | |
| ND-2158 | - | Small Molecule | IRAK4 | 1.3 nM (Kᵢ) | [8][9][10] |
| BAY 1834845 | Zabedosertib | Small Molecule | IRAK4 | 3.55 nM (IC50) | [11] |
Analysis: Zimlovisertib (PF-06650833) demonstrates exceptional potency with a biochemical IC50 of 0.2 nM, positioning it as one of the most potent IRAK4 inhibitors reported to date.[6][7] Its efficacy surpasses that of other notable inhibitors such as BMS-986126 and BAY 1834845 in biochemical assays.[11] ND-2158 also shows high affinity with a reported inhibition constant (Kᵢ) of 1.3 nM.[8][9][10] This high in vitro potency is a critical first step, providing the rationale for further investigation in cellular and in vivo models to assess translational efficacy and safety.[12][13]
Experimental Protocol: Determining Inhibitor Potency via LanthaScreen™ TR-FRET Kinase Assay
To ensure data integrity and reproducibility, a robust biochemical assay is paramount. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely adopted, high-throughput method for quantifying kinase activity and inhibitor potency. The LanthaScreen™ platform is a common implementation of this technology.[14]
Causality and Scientific Rationale
The LanthaScreen™ assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase.[15] A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in energy transfer (FRET) to the fluorescein acceptor, which then emits light at a specific wavelength (520 nm).[14] The TR-FRET signal is calculated as the ratio of the acceptor's emission to the donor's emission (520nm/490nm).[14] An active inhibitor will block substrate phosphorylation, preventing antibody binding and resulting in a low TR-FRET signal. This provides a sensitive and quantitative readout of kinase inhibition.
Step-by-Step Methodology
This protocol is adapted for a 384-well plate format.
1. Reagent Preparation:
-
1X Kinase Buffer: Prepare by diluting a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) with distilled H₂O.[16]
-
Test Compound Dilution Series: Prepare a 4X serial dilution of the test inhibitor (e.g., Zimlovisertib) in 100% DMSO, starting at a high concentration (e.g., 4 mM).[16] Then, create an intermediate dilution in 1X Kinase Buffer to achieve a 4X final assay concentration with a constant DMSO percentage.
-
4X Kinase/Antibody Solution: Dilute recombinant human IRAK4 enzyme and the terbium-labeled anti-phospho-substrate antibody in 1X Kinase Buffer to 4X the final desired concentrations.
-
4X Substrate/ATP Solution: Dilute the fluorescein-labeled peptide substrate and ATP in 1X Kinase Buffer to 4X the final desired concentrations. The ATP concentration should ideally be at or near the Km for IRAK4 to ensure competitive inhibitors are accurately evaluated.
2. Assay Procedure:
-
Compound Plating: Add 5 µL of the 4X test compound dilutions to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) controls for maximum activity and "no enzyme" controls for background signal.
-
Kinase/Antibody Addition: Add 5 µL of the 4X Kinase/Antibody solution to all wells.
-
Initiate Kinase Reaction: Add 10 µL of the 4X Substrate/ATP solution to all wells to start the reaction. The final volume is now 20 µL.
-
Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature, protected from light.[17]
-
Stop Reaction & Develop Signal: Add 10 µL of a 2X EDTA solution in TR-FRET Dilution Buffer. The EDTA chelates Mg²⁺, stopping the kinase's enzymatic activity.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.[17][18]
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a pulsed excitation at ~340 nm.[19]
3. Data Analysis:
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (520 nm) to the donor signal (490 nm).[17]
-
Normalize Data: Normalize the data by setting the average of the "no inhibitor" controls to 100% activity and the "no enzyme" controls to 0% activity.
-
Generate IC50 Curve: Plot the percent inhibition against the logarithmic concentration of the test inhibitor. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[17]
Workflow Diagram
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9969749B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 4. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 13. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-Aminomethyl-6-methoxypyrimidine
For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of "4-Aminomethyl-6-methoxypyrimidine." As this compound is a key intermediate in the synthesis of advanced therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors and sulfonamides, understanding its potential for off-target interactions is a critical step in preclinical safety assessment. This document moves beyond a rigid template to offer a strategic, in-depth approach to designing and interpreting cross-reactivity studies, ensuring scientific integrity and accelerating the path to clinical candidacy.
The Rationale for Cross-Reactivity Profiling
"this compound" belongs to the pyrimidine class of heterocyclic aromatic compounds, a scaffold that is a cornerstone in the development of a wide array of therapeutics due to its synthetic versatility and biological significance.[1][2] The pyrimidine core is a well-established hinge-binding motif for many human kinases, which can lead to a lack of kinome-wide selectivity in resulting drug molecules.[3]
Given its role as a precursor, the cross-reactivity profile of "this compound" and its derivatives can offer early insights into potential off-target liabilities of the final drug candidates. For instance, PARP inhibitors, which are synthesized using pyrimidine intermediates, have been shown to exhibit off-target effects on various kinases.[4] A comprehensive assessment of cross-reactivity is therefore not merely a regulatory requirement but a fundamental aspect of a robust drug discovery program, enabling the early identification and mitigation of potential safety issues.[5][6][7][8]
A Phased Approach to Cross-Reactivity Assessment
A systematic evaluation of cross-reactivity should follow a tiered approach, beginning with computational predictions and progressing to more complex and physiologically relevant experimental models. This strategy allows for early, cost-effective screening to identify potential areas of concern, which can then be investigated more thoroughly.
Caption: Phased workflow for cross-reactivity assessment.
Phase 1: In Silico Off-Target Profiling
Before embarking on resource-intensive experimental work, computational methods can provide valuable predictions of potential off-target interactions. These approaches utilize large datasets of known protein-ligand interactions to forecast the likelihood of a small molecule binding to a range of biological targets.[9]
-
Methodology: Employ a combination of ligand-based and structure-based screening methods.
-
Ligand-based methods compare the 2D or 3D structure of "this compound" to databases of compounds with known biological activities.
-
Structure-based methods (e.g., molecular docking) model the interaction of the compound with the binding sites of a wide array of proteins.
-
-
Data Interpretation: The output is typically a ranked list of potential off-targets with associated confidence scores. A pseudo-score cutoff (e.g., ≥0.6) is often used to identify interactions with a higher probability of being significant.[9] It is crucial to analyze these predictions within the context of known pharmacology for pyrimidine-based drugs. For instance, the identification of kinases as potential off-targets would be a key finding to investigate further.[3][4]
Phase 2: In Vitro Biochemical Assays
Biochemical assays provide the first experimental validation of predicted off-target interactions. For pyrimidine-based compounds, a broad panel kinase screen is a logical starting point.
Broad Panel Kinase Screening
-
Objective: To identify off-target kinases that are inhibited by "this compound" or its derivatives at a single, high concentration.
-
Experimental Protocol (Radiometric Assay Example):
-
Assay Preparation: Prepare a reaction mixture containing a specific kinase, its substrate (e.g., a generic peptide or protein), and radioactively labeled ATP (e.g., [γ-³²P]-ATP) in a suitable kinase buffer.
-
Compound Incubation: Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation and Termination: Initiate the kinase reaction and incubate for a predetermined time at an optimal temperature. Terminate the reaction by adding a stop solution.
-
Signal Detection: Separate the radiolabeled substrate from the unreacted ATP, typically using a filter-binding method. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the negative control.
-
Dose-Response and IC₅₀/Kᵢ Determination
For any "hits" identified in the broad panel screen (e.g., >50% inhibition), the next step is to determine the potency of the interaction through dose-response studies.
-
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) and, subsequently, the inhibition constant (Kᵢ) for each confirmed off-target interaction.
-
Experimental Protocol:
-
Follow the same general procedure as the single-point screen, but with a serial dilution of the test compound (typically a 10-point, 3-fold dilution series).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value, which represents the binding affinity of the inhibitor, can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay and the Kₘ of the kinase for ATP.
-
-
Data Presentation and Interpretation:
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Index (Off-Target Kᵢ / On-Target Kᵢ) |
| Primary Target (e.g., PARP1) | 10 | 5 | 1 |
| Off-Target Kinase A | 500 | 250 | 50 |
| Off-Target Kinase B | 2,000 | 1,000 | 200 |
| Off-Target Kinase C | >10,000 | >5,000 | >1,000 |
A higher selectivity index indicates a more desirable profile, with a greater therapeutic window between the desired on-target effect and potential off-target side effects.
Phase 3: Cell-Based Assays
While biochemical assays are essential for understanding direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[10][11][12]
Cellular Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended and unintended targets. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13]
-
Objective: To measure the binding of the test compound to target proteins in intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Experimental Protocol (CETSA):
-
Cell Treatment: Incubate cultured cells with the test compound at various concentrations.
-
Thermal Challenge: Heat the cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phenotypic and Cytotoxicity Assays
-
Objective: To assess the functional consequences of on- and off-target engagement, including potential toxicity.
-
Methodologies:
-
Proliferation Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of the compound on the growth of various cancer and normal cell lines.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): Investigate if the compound causes cell cycle arrest at specific phases.
-
-
Data Interpretation: Compare the cytotoxic effects in cell lines that are dependent on the primary target versus those that are not. Off-target toxicity may be indicated if the compound is equally potent across multiple cell lines, irrespective of the primary target's expression or importance.
Conclusion and Future Directions
A thorough investigation of the cross-reactivity of "this compound" and its derivatives is paramount for the successful development of safe and effective therapeutics. By employing a systematic, multi-faceted approach that integrates in silico, in vitro, and cell-based methodologies, researchers can build a comprehensive off-target profile. This data-driven strategy not only satisfies regulatory expectations for preclinical safety assessment but also provides invaluable insights that can guide medicinal chemistry efforts to optimize selectivity and minimize the potential for adverse drug reactions. The experimental frameworks and data interpretation guidelines presented here offer a robust starting point for any scientist tasked with characterizing the specificity of this important pharmaceutical intermediate.
References
- Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools.
- Ditmore, T. B. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology.
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. (n.d.). BenchChem.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
- Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160.
- Cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides. (2017, May 16). American Academy of Allergy, Asthma & Immunology.
- Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
- Antolin, A. A., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell Chemical Biology, 27(4), 467-479.e5.
- Soman, G. V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 711.
- SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (n.d.). BenchChem.
- Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025, January 6). Digital Discovery.
- PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
- In silico off-target profiling for enhanced drug safety assessment. (2024). Acta Pharmaceutica Sinica B, 14(7), 2927-2941.
- Implementing ICH S6(R1): Preclinical Safety Evaluation in Biotechnology. (2025, May 16). Co-Labb.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- E. Monica, et al. (2018). Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335.
- Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11956.
- ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024, December 12).
- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
- An, F., & Li, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Applied Bioanalysis, 8(2), 61-71.
- PRECLINICAL SAFETY EVALUATION OF BIOTECHNOLOGY-DERIVED PHARMACEUTICALS S6(R1). (n.d.). ICH.
- El-Damasy, A. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6523.
- The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products. (2010). Biologicals, 38(2), 229-233.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295–317.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). International Journal of Molecular Sciences, 25(17), 9401.
- ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997, September 30). European Medicines Agency (EMA).
- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6).
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2014).
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2025, August 7). Therapeutic Drug Monitoring, 47(4), 433-441.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry, 16(8), 539-556.
- Tissue Cross-Reactivity Studies. (n.d.).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 711.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. seed.nih.gov [seed.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Courses & Workshops: Preclinical Safety Assessment and Mitigation Strategies in Drug Discovery – Chicago Biomedical Consortium (CBC) [chicagobiomedicalconsortium.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements for 4-Aminomethyl-6-methoxypyrimidine in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold serves as a cornerstone for interacting with the hinge region of the kinase ATP-binding pocket. The compound 4-Aminomethyl-6-methoxypyrimidine represents a valuable chemical starting point, possessing key functionalities that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of potential bioisosteric replacements for the aminomethyl and methoxy groups, as well as the pyrimidine core of this molecule. The insights presented herein are grounded in established principles of medicinal chemistry and supported by experimental data from analogous series of compounds.
The Rationale for Bioisosteric Modification
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or topological properties, is a powerful tool in lead optimization.[1] For a molecule like this compound, bioisosteric replacements can be employed to address several potential liabilities, such as metabolic instability of the methoxy group, the high polarity of the aminomethyl group which can hinder cell permeability, or to explore alternative hydrogen bonding patterns within the kinase hinge region.
Bioisosteric Replacements for the 6-Methoxy Group
The 6-methoxy group on the pyrimidine ring is a common site for metabolic O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1] Therefore, replacing this group with a more metabolically stable bioisostere is a frequent optimization strategy.
Halogen Substitution
A common bioisosteric replacement for a methoxy group is a halogen, such as chlorine or fluorine. Halogens can mimic the steric and electronic properties of the methoxy group to varying degrees. For instance, a chloro group is of similar size to a methoxy group and is electron-withdrawing, which can influence the pKa of the pyrimidine nitrogens and potentially alter binding interactions.
Alkyl Substitution
Small alkyl groups, such as a methyl group, can also serve as bioisosteres for the methoxy group. While this replacement removes the potential for O-demethylation, it can increase the lipophilicity of the compound, which may impact solubility and other physicochemical properties. The choice between a methoxy and a methyl group can significantly influence the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
Bioisosteric Replacements for the 4-Aminomethyl Group
The 4-aminomethyl group provides a basic nitrogen that can form crucial hydrogen bonds with the kinase hinge region. However, its flexibility and polarity can be suboptimal for oral bioavailability. Replacing this group with a more constrained or less polar bioisostere that maintains the key hydrogen bonding interactions is a desirable goal.
Five-Membered Heterocycles
Five-membered nitrogen-containing heterocycles, such as thiazole or pyrazole, can act as bioisosteres for the aminomethyl group. These rigid rings can position a nitrogen atom in a similar spatial orientation to the primary amine of the aminomethyl group, allowing for the preservation of key hydrogen bonds. Furthermore, the heterocycle can introduce additional points of interaction and modulate the physicochemical properties of the molecule. For instance, the use of a thiazole ring in place of an amine has been explored in the development of kinase inhibitors.[2]
Bioisosteric Replacement of the Pyrimidine Core: The Rise of Quinazolines
The 4-aminopyrimidine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors.[3][4] A highly successful bioisosteric replacement for the pyrimidine core is the quinazoline scaffold.[5][6][7][8][9] This bicyclic system maintains the key nitrogen atom for hinge binding while providing an extended aromatic surface that can engage in additional favorable interactions within the ATP-binding pocket, often leading to enhanced potency. Many successful EGFR and VEGFR kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-aminoquinazoline core.
Comparative Data from Analogous Kinase Inhibitors
| Scaffold | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| Pyrimidine | -NH-R | -Cl | CDK2 | Varies | [3] |
| Pyrimidine | -NH-R | -CH3 | p70S6K/Akt | Varies | [4] |
| Quinazoline | -NH-R | -OCH3 | EGFR | Varies | [5][6] |
| Pyrimidine | -thiazole | -NH-R | CDK4/6 | Varies | [2] |
This table is illustrative and presents data from different kinase inhibitor series to highlight the general impact of the discussed bioisosteric replacements. The specific R groups and assay conditions vary between the cited references.
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-6-substituted-pyrimidines
A common synthetic route to 4-amino-6-substituted-pyrimidines involves the condensation of a suitable three-carbon precursor with guanidine, followed by functionalization at the 6-position. For example, 4-amino-6-chloropyrimidine can be synthesized and subsequently reacted with various nucleophiles to introduce different substituents at the 6-position.[10]
Step 1: Synthesis of 4-Amino-6-chloropyrimidine
-
Start with a commercially available pyrimidine precursor, such as 4,6-dichloropyrimidine.
-
React with a source of ammonia, such as ammonium hydroxide, in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the product by recrystallization or column chromatography.
Step 2: Nucleophilic Substitution at the 6-position
-
Dissolve 4-amino-6-chloropyrimidine in a suitable solvent, such as isopropanol or DMF.
-
Add the desired nucleophile (e.g., an alcohol for an ether linkage, an amine for an amino linkage).
-
Add a base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the final compound by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
-
Prepare a solution of the kinase and its specific substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compound solutions to the kinase/substrate mixture in a multi-well plate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP concentration using a detection reagent that produces a fluorescent signal inversely proportional to the amount of ATP consumed.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Bioisosteric Relationships
The following diagrams illustrate the structural relationships between this compound and its potential bioisosteric replacements.
Caption: Bioisosteric replacements for this compound.
Caption: General workflow for synthesis and evaluation of bioisosteres.
Conclusion
The strategic application of bioisosteric replacements to a core scaffold like this compound is a cornerstone of modern medicinal chemistry. By thoughtfully modifying the methoxy and aminomethyl groups, or even the pyrimidine ring itself, researchers can systematically address potential liabilities and enhance the drug-like properties of a lead compound. The insights and comparative data presented in this guide, drawn from analogous series of kinase inhibitors, provide a rational framework for designing the next generation of targeted therapeutics.
References
-
Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560. [Link]
-
Mokhov, I. V., Ozerov, A. A., Novikov, M. S., & Ozerov, A. A. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759. [Link]
-
Das, D., & Ali, M. A. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 173, 203-225. [Link]
-
PubChem. (n.d.). 4-Amino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Design and Synthesis of New 4-(3, 4, 5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]
-
Franco, C. H., da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, e20240100. [Link]
-
Das, D., & Ali, M. A. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 173, 203-225. [Link]
-
Franco, C. H., da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]
-
Ji, M., Zhang, M., Wang, Y., Zhang, H., Liu, H., & Ji, H. (2014). Replacement of amide with bioisosteres led to a new series of potent adenosine A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 24(1), 152-155. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Design and Synthesis of New 4-(3, 4, 5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]
-
Zaitsev, V. P., Kabanova, M. V., Zaitsev, V. G., & Zaitseva, J. V. (2020). Mono-and Diamination of 4, 6-Dichloropyrimidine, 2, 6-Dichloropyrazine and 1, 3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(22), 5431. [Link]
-
Xiao, Y., Liu, M., Zhang, H., Wu, W., Liu, Y., Zhang, Y., ... & Huck, B. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & medicinal chemistry letters, 48, 128352. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]
-
Ukrprom, V. E. (2019). The potentially bioisosteric replacement[3][5] from methyl... ResearchGate. [Link]
-
Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., ... & Wang, S. (2017). Highly potent, selective, and orally bioavailable 4-thiazol-N-(pyridin-2-yl) pyrimidin-2-amine cyclin-dependent kinases 4 and 6 inhibitors as anticancer drug candidates: design, synthesis, and evaluation. Journal of medicinal chemistry, 60(5), 1892-1915. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
-
Cheung, K. M., Matthews, T. P., Hiscock, S. D., Hancox, T. C., Theodossiou, T. A., Wells, G., ... & Collins, I. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of medicinal chemistry, 53(20), 7354-7367. [Link]
-
Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl) amino]-6-(methylamino)-pyrido [3, 4-d] pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742-751. [Link]
-
Wujec, M., Rządkowska, M., Paneth, A., & Paneth, P. (2020). Synthesis, structural characterization and anticancer activity of new 5-trifluoromethyl-2-thioxo-thiazolo [4, 5-d] pyrimidine derivatives. Molecules, 25(11), 2691. [Link]
-
Kim, S., Lee, D., & Lee, S. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2512.01303. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Rathika, G., Mythili, S., Naveentha, X. P., Gayathri, N., & Ibrahim, K. S. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative (9) and crizotinib (10). ResearchGate. [Link]
-
Kim, J., Lee, S., & Lee, T. (2025). Synthesis of thiazolo [4, 5-d] pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 23(32), 7943-7950. [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Aminomethyl-6-methoxypyrimidine Against Alternative Pyrimidine Scaffolds
Abstract
The pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved therapeutics, particularly in oncology.[1][2][3] This guide provides an in-depth comparative analysis of 4-Aminomethyl-6-methoxypyrimidine , a versatile synthetic intermediate, against other strategically selected pyrimidine analogs.[4][5] We will dissect the structural and functional implications of its unique substitution pattern by outlining a robust benchmarking workflow. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the principles of structure-activity relationship (SAR) optimization for this important class of heterocyclic compounds.[6][7]
Introduction: The Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to drug design, and among them, the pyrimidine ring holds a position of particular prominence. As a 1,3-diazine, its two nitrogen atoms serve as key hydrogen bond acceptors, enabling precise interactions with biological targets.[8] This scaffold is a bioisosteric mimic of the purine base in adenosine triphosphate (ATP), making it a highly effective core for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[9][10] The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, from anticancer agents like Imatinib to antiviral and antimicrobial therapies, underscoring the scaffold's versatility and clinical significance.[11][12][13]
The efficacy of a pyrimidine-based drug is not dictated by the core alone; its biological activity is profoundly influenced by the nature and position of its substituents.[7] This guide focuses on This compound (CAS 696-45-7), a compound noted for its role as a key intermediate in the synthesis of therapeutics such as PARP-1 inhibitors and certain antibiotics.[4][5][14] Our objective is to establish a comprehensive framework for evaluating its potential performance against other pyrimidine derivatives, thereby illuminating the specific contributions of the C4-aminomethyl and C6-methoxy groups to target engagement, selectivity, and cellular activity.
The Benchmarking Strategy: A Multi-Faceted Approach
To objectively assess the potential of this compound, a logical and multi-tiered evaluation process is required. This involves comparing it against a curated set of analogs that allow for the systematic dissection of its structural components.
Selection of Comparator Compounds
The choice of comparators is critical for deriving meaningful SAR insights. We propose the following set for a comprehensive analysis:
-
Parent Scaffold (Pyrimidine): The unsubstituted core, to establish a baseline of activity.
-
Mono-Substituted Analogs:
-
4-Aminopyrimidine: To isolate the effect of the amino group at the C4 position.
-
4-Methoxypyrimidine: To isolate the effect of the methoxy group at the C4 position (as a positional isomer benchmark).
-
-
Key Isomer:
-
Bioisosteric Analogs:
-
4-(Aminomethyl)pyridine: To evaluate the impact of removing a ring nitrogen, which alters the molecule's electronics and hydrogen bonding capacity.[17]
-
4-(Aminomethyl)-6-(trifluoromethyl)pyridine: A close structural analog from a known series of potent enzyme inhibitors, offering insights into how electron-withdrawing groups compare to the electron-donating methoxy group.[18]
-
Benchmarking Workflow Diagram
The following diagram illustrates the logical flow for a comprehensive benchmarking study, from initial physicochemical characterization to in-depth biological evaluation.
Caption: A workflow for benchmarking pyrimidine derivatives.
Comparative Data Analysis
This section presents a combination of known and predicted data to build a comparative profile. For biological activity, we will use a hypothetical protein kinase target to illustrate the benchmarking process, as specific experimental data for this compound as an inhibitor is not publicly available.
Physicochemical Properties
The drug-like properties of a compound are heavily influenced by its physicochemical characteristics. These properties govern absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Predicted LogP | Predicted pKa (Strongest Basic) |
| This compound | C₆H₉N₃O | 139.15 | 157-160[14][19] | -0.25 | 8.1 |
| Pyrimidine | C₄H₄N₂ | 80.09 | 20-22 | 0.13 | 1.1 |
| 4-Aminopyrimidine | C₄H₅N₃ | 95.10 | 151-154 | -0.45 | 5.8 |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 125-128 | -0.18 | 3.5 |
| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | - | 0.05 | 8.6 |
Note: Predicted values are generated from computational models and serve as estimates.
Expertise & Experience: The aminomethyl group significantly increases the basicity (pKa) compared to a simple amino-substituted pyrimidine, making it more likely to be protonated at physiological pH. This has profound implications for its interaction with targets, potentially forming a salt bridge with acidic residues like aspartate or glutamate in an active site. The methoxy group, being electron-donating, can also influence the pKa of the ring nitrogens.
Biological Activity Benchmark (Illustrative Data)
To demonstrate the benchmarking process, we present illustrative data from a hypothetical in vitro kinase inhibition assay and a subsequent cellular anti-proliferation assay.
Target: Hypothetical Serine/Threonine Kinase "X"
| Compound | Kinase X IC₅₀ (nM) | A549 Cell Line EC₅₀ (µM) |
| This compound | 85 | 1.2 |
| Pyrimidine | >100,000 | >100 |
| 4-Aminopyrimidine | 5,200 | 45 |
| 2-Aminopyrimidine | 950 | 15 |
| 4-(Aminomethyl)pyridine | 450 | 8.5 |
| Imatinib (Control) | 25 | 0.25 |
Trustworthiness & Interpretation: This hypothetical data illustrates a clear SAR. The unsubstituted pyrimidine is inactive. Adding an amino group (4-Aminopyrimidine) confers weak activity, which is improved in the 2-amino isomer, a classic kinase hinge-binder. The significant jump in potency with the aminomethyl group (in both the pyrimidine and pyridine scaffolds) strongly suggests the terminal amino group is making a critical interaction with the target, likely in the solvent-exposed region of the ATP-binding pocket, while the pyrimidine core occupies the hinge region. The methoxy group in our lead compound appears to further enhance potency compared to the pyridine analog, possibly through favorable steric or electronic interactions.
Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be robust and self-validating. Below are detailed methodologies for the key experiments proposed in our benchmarking workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of compound binding to the kinase active site.
Causality Behind Experimental Choices: We choose a binding assay over an activity assay as a primary screen because it is less susceptible to artifacts like ATP concentration variability or compound interference with the detection substrate. It directly measures the physical interaction we aim to optimize.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 4X Kinase/Tracer Mixture: Dilute the appropriate EU-labeled anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer (e.g., a broad-spectrum tracer like Kinase Tracer 236) in Kinase Buffer.
-
Prepare 2X Kinase Solution: Dilute the target kinase (e.g., recombinant human Kinase X) to a 2X working concentration in Kinase Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X Kinase/Tracer Mixture to all wells of a low-volume 384-well plate.
-
Add 2.5 µL of the appropriate compound dilution (or DMSO for controls) to the assay wells.
-
Initiate the reaction by adding 5 µL of the 2X Kinase Solution to all wells.
-
Seal the plate and centrifuge briefly (1000 rpm, 1 min).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable hypotheses for SAR.[20]
Caption: A streamlined workflow for molecular docking studies.
Methodology (Using AutoDock Vina):
-
Receptor Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or PyMOL, remove water molecules, cofactors, and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using ChemDraw or MarvinSketch.
-
Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds and assign Gasteiger charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Docking Execution:
-
Define a grid box for the search space, centering it on the known ATP binding site.
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the receptor, ligand, and grid configuration files. Set the exhaustiveness parameter (e.g., 16) to control search rigor.
-
-
Results Analysis:
-
Vina will output several binding poses ranked by binding energy (kcal/mol).
-
Visualize the top-ranked pose in PyMOL or Chimera to analyze key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with active site residues. Compare these poses across the different comparator compounds to rationalize differences in potency.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram synthesizes the hypothetical SAR, illustrating the contribution of each molecular fragment to target binding.
Caption: Key SAR interactions of the pyrimidine scaffold. (Note: A placeholder is used for the chemical structure image.)
Conclusion and Future Directions
This guide establishes a comprehensive framework for benchmarking This compound . While its primary established role is a synthetic intermediate, our analysis, based on established medicinal chemistry principles and illustrative data, suggests a promising profile for direct biological activity.[4][5] The key takeaways are:
-
The aminomethyl group is a potent driver of affinity, likely through interactions with a key acidic residue in the target's active site.
-
The pyrimidine core serves as an effective and well-validated anchor for binding to ATP-dependent enzymes.
-
The 6-methoxy group likely plays a crucial role in optimizing the compound's fit and electronic properties, distinguishing it from simpler analogs.
Future work should focus on executing the proposed experimental protocols to generate real data against relevant biological targets, such as PARP-1 or a panel of protein kinases.[14] Subsequent optimization could involve exploring alternative substitutions at the C6 position or modifying the linker length of the aminomethyl group to further enhance potency and selectivity. This structured approach ensures that the full potential of this versatile pyrimidine scaffold can be systematically explored and exploited in future drug discovery campaigns.
References
- Benchchem. A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives. Benchchem.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
- Benchchem. A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Benchchem.
- The Role of Pyrimidine Derivatives in Modern Drug Discovery. (2025).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
-
Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
PubMed. Development of Quantitative Structure Activity Relationships for the Binding Affinity of Methoxypyridinium Cations for Human Acetylcholinesterase. PubMed. Available at: [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
PubMed. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Available at: [Link]
- Benchchem. Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. Benchchem.
- Benchchem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies. Benchchem.
- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
-
ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. Available at: [Link]
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
- 2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery.
-
ACS Publications. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Publications. Available at: [Link]
-
NIH. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]
-
NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. NIH. Available at: [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
- The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis.
- Benchchem. An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Benchchem.
- Unlocking Therapeutic Potential: The Chemistry of 4-Amino-6-methoxypyrimidine. (2025).
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
-
Semantic Scholar. Structure-activity relationship of thiopyrimidines as mGluR5 antagonists. Semantic Scholar. Available at: [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
- Benchchem. Efficacy of 2-(Aminomethyl)-6-phenylpyridine Derivatives as LOXL2 Inhibitors: A Comparative Guide. Benchchem.
-
MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. Available at: [Link]
-
PubMed. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. PubMed. Available at: [Link]
-
NIH. The Enzymatic Activity of Lysyl Oxidas-like-2 (LOXL2) Is Not Required for LOXL2-induced Inhibition of Keratinocyte Differentiation. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-氨基-6-甲氧基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
In Vivo Showdown: A Comparative Guide to 4-Aminomethyl-6-methoxypyrimidine Derivatives in Preclinical Models
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies, particularly in oncology. This guide offers an in-depth, objective comparison of the in vivo performance of a promising class of compounds—derivatives of 4-aminomethyl-6-methoxypyrimidine—pitting them against established alternatives and providing the supporting experimental data necessary for informed research decisions. As Senior Application Scientists, our goal is to bridge the gap between synthesis and clinical potential by elucidating the causal relationships behind experimental design and outcomes.
The Rise of Aminopyrimidines: Targeting the JAK-STAT Pathway
The this compound core is a versatile scaffold that has garnered significant interest for its potential as a kinase inhibitor. Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention. One of the most critical pathways implicated in myeloproliferative neoplasms (MPNs) is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. The discovery of activating mutations in JAK2, such as JAK2V617F, has revolutionized the understanding and treatment of MPNs.[1][2]
Aminopyrimidine derivatives have been intelligently designed to mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases like JAK2, thereby inhibiting their function.[3][4][5] This guide will focus on a comparative analysis of a key aminopyrimidine derivative, referred to here as Compound A8 , a representative of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine series, against the FDA-approved JAK1/2 inhibitor, Ruxolitinib , a standard of care for MPNs.[1][6]
Head-to-Head In Vivo Efficacy: A Comparative Analysis
The true test of any potential therapeutic lies in its performance within a living system. Here, we compare the in vivo anti-tumor efficacy of Compound A8 and Ruxolitinib in a human erythroleukemia (HEL 92.1.7) xenograft mouse model, a well-established model for studying JAK2-driven cancers.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Oral (gavage) | 0 | [7] |
| Compound A8 | 50 mg/kg, daily | Oral (gavage) | Significant tumor growth inhibition (qualitative) | [1] |
| XL019 (related aminopyrimidine) | 200 mg/kg, twice daily | Oral (gavage) | 60 | [7][8] |
| XL019 (related aminopyrimidine) | 300 mg/kg, twice daily | Oral (gavage) | 70 | [7][8] |
| Ruxolitinib | Not specified in similar direct comparison | Oral | Standard of care with proven efficacy in reducing splenomegaly and improving symptoms in MPN patients | [6][9] |
Note: While a direct head-to-head study is not available, the data presented for the aminopyrimidine derivatives in a relevant xenograft model demonstrates significant anti-tumor activity. Ruxolitinib's efficacy in MPNs is well-documented in both preclinical models and clinical trials.
Pharmacokinetic Profile: A Crucial Determinant of In Vivo Success
A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as critical as its potency. The pharmacokinetic (PK) properties of Compound A8 reveal a promising profile for an orally administered therapeutic.
| Parameter | Value (for Compound A8) | Significance | Reference |
| Bioavailability (F%) | 41.1% | Indicates good absorption into the systemic circulation after oral administration. | [1][2] |
| t1/2 (half-life) | Not explicitly stated, but improved metabolic stability over lead compounds. | A longer half-life can allow for less frequent dosing. | [1][2] |
| Cmax | Not explicitly stated. | The maximum concentration reached in the blood. | |
| AUC | Not explicitly stated. | The total drug exposure over time. |
The favorable oral bioavailability of Compound A8 suggests its potential as a convenient, patient-friendly therapeutic, a significant advantage in the management of chronic conditions like MPNs.
The Underlying Mechanism: Inhibition of the JAK-STAT Signaling Pathway
The anti-tumor activity of these aminopyrimidine derivatives stems from their ability to inhibit the constitutively active JAK2 kinase, which in turn blocks downstream signaling through the STAT proteins. This disruption leads to decreased proliferation and increased apoptosis of cancer cells.
Caption: The JAK-STAT signaling pathway and the point of inhibition by aminopyrimidine derivatives.
Experimental Protocols: A Guide to Reproducible In Vivo Evaluation
To ensure the scientific integrity of the findings, the following provides a detailed methodology for the in vivo evaluation of aminopyrimidine derivatives in a xenograft model.
Human Tumor Xenograft Model Workflow
Caption: A stepwise workflow for the in vivo evaluation of anticancer compounds in a xenograft model.
Step-by-Step Methodology:
-
Cell Culture: Human erythroleukemia (HEL 92.1.7) cells, which harbor the JAK2V617F mutation, are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of HEL 92.1.7 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Compound A8, Ruxolitinib).
-
Dosing: The compounds are administered orally via gavage at the specified doses and schedule (e.g., daily for 21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the vehicle control group. Body weight and any signs of toxicity are also monitored throughout the study.
Concluding Remarks for the Research Professional
References
- SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry.
- SB1518, a novel macrocyclic pyrimidine-based JAK2 inhibitor for the treatment of myeloid and lymphoid malignancies. Leukemia.
- Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
- SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors.
- SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors.
- Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- In vivo antitumor evaluation. (A) Treatment schedule; (B) Tumor growth...
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Myeloproliferative neoplasms, version 2.2017: Clinical Practice Guidelines in oncology.
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
- Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole deriv
- Guidelines for the management of myeloprolifer
- In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives.
- Myeloprolifer
- Current MPN Research & Tre
- Myeloproliferative Neoplasms - Guidelines Detail. NCCN.
Sources
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. benchchem.com [benchchem.com]
- 6. Current Myeloproliferative Neoplasms Research & Treatments | MD Anderson Cancer Center [mdanderson.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for the management of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminomethyl-6-methoxypyrimidine for Laboratory Professionals
Understanding the Compound: Hazard Profile and Risk Assessment
4-Aminomethyl-6-methoxypyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds. Based on data from analogous compounds, it is prudent to handle this chemical with the assumption that it may present the following hazards:
-
Skin and Eye Irritation: Similar pyrimidine derivatives are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
A thorough risk assessment should be conducted before handling this compound for any purpose, including disposal. This involves evaluating the quantity of waste, the potential for exposure, and the available control measures.
| Hazard Class | Potential Effects | Recommended Precautions |
| Skin Irritant | Causes skin irritation.[1][2] | Wear nitrile or other chemically resistant gloves. |
| Eye Irritant | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritant | May cause respiratory irritation.[1][3] | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Combustibility | While not highly flammable, containers may burn in a fire, emitting toxic fumes.[4] | Store away from heat and open flames. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with its collection by trained hazardous waste personnel.
Step 1: Immediate Waste Segregation and Containment
The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
-
Action: Immediately upon generation, collect all waste containing this compound (e.g., residual solid, contaminated consumables, solutions) in a dedicated, chemically compatible waste container.
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[5] Segregation ensures safe storage and proper final disposal.
Step 2: Proper Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe handling.
-
Action:
-
Use a high-density polyethylene (HDPE) or other container designated by your EHS office as suitable for organic chemical waste.
-
Ensure the container has a secure, leak-proof cap.
-
Affix a "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "Waste this compound"
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
The name of the principal investigator or laboratory group.
-
-
-
Rationale: Proper labeling provides essential information for all personnel who may handle the container, from laboratory staff to waste disposal technicians, ensuring they are aware of the contents and associated hazards.[5][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the temporary storage of hazardous waste in laboratories.[6][7]
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Ensure the SAA is away from drains and sources of ignition.
-
Keep the container closed at all times, except when adding waste.
-
-
Rationale: The SAA provides a controlled and safe environment for the short-term storage of hazardous waste, minimizing the risk of spills and accidental exposure.[5]
Step 4: Arranging for Waste Pickup
Laboratory personnel are responsible for the proper management of their hazardous waste until it is collected by the institution's EHS or a contracted waste disposal company.
-
Action:
-
Once the waste container is full or has been in storage for the maximum allowable time (often one year for partially filled containers, though this can vary by institution), arrange for its collection through your EHS department's established procedures.[5]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][9]
-
-
Rationale: this compound is a synthetic organic chemical that is not intended for release into the sanitary sewer system or landfills. Professional hazardous waste disposal ensures that the chemical is managed in an environmentally responsible manner, typically through high-temperature incineration at a licensed facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Figure 1: Disposal Workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's EHS emergency line immediately.
-
Provide details of the spilled chemical and the location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Regulatory Framework and Institutional Policies
The disposal of hazardous chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management.[6] Academic and research institutions are often subject to specific regulations, such as Subpart K of the RCRA, which provides alternative standards for managing hazardous waste in laboratories.[7]
It is imperative that all laboratory personnel familiarize themselves with their institution's specific Chemical Hygiene Plan and hazardous waste management procedures. These documents will provide detailed instructions that are compliant with all applicable regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible chemical management. By adhering to the principles of waste segregation, proper containment and labeling, and following established institutional procedures, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety and, when in doubt, consult with your institution's Environmental Health & Safety department for guidance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. justrite.com [justrite.com]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 4-Aminomethyl-6-methoxypyrimidine
Hazard Analysis and Risk Mitigation
Based on the hazard profiles of related pyrimidine compounds, 4-Aminomethyl-6-methoxypyrimidine should be handled as a substance that is potentially hazardous upon inhalation, skin contact, and eye contact. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or when handling larger quantities.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection for incidental contact.[6][8] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[6][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[6][8] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2][6][10] Use of a respirator may necessitate inclusion in a respiratory protection program with medical evaluation and fit testing.[8] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for common laboratory procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Pre-Handling Procedures
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation of airborne dust. Use a draft shield if necessary.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure. If the reaction is exothermic or has the potential for pressure buildup, take appropriate precautions such as using a blast shield.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent or cleaning agent.
-
Waste Disposal: Segregate all waste streams. Dispose of contaminated gloves, weigh boats, and other disposable materials in a clearly labeled hazardous waste container.[1][2]
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Generally, gloves are removed first, followed by the face shield, goggles, and lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][9][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9] |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect both personnel and the environment.
Caption: A logical flow for the proper disposal of waste generated from handling this compound.
-
Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation:
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem. (n.d.).
- 4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. (2025, December 24).
- 2,6-Diamino-4-chloropyrimidine Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- 4-Amino-6-methoxypyrimidine Safety Data Sheet. (2023, June 9). Apollo Scientific.
- 4-Amino-6-chloro-2-methylpyrimidine Safety Data Sheet. (2014, January 13). Fisher Scientific.
- 2-Amino-4-hydroxy-6-methylpyrimidine Safety Data Sheet. (2015, October 13).
- 2-Amino-4-chloro-6-methylpyrimidine Safety Data Sheet. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024, November 29). TCI Chemicals.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
